2-Bromocyclopentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromocyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBPPOPPFUDSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431812 | |
| Record name | 2-BROMOCYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21943-50-0 | |
| Record name | 2-BROMOCYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromocyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromocyclopentanone synthesis from cyclopentanone and bromine
An In-depth Technical Guide to the Synthesis of 2-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the production of pharmaceuticals and other fine chemicals.[1][2][3] The document details the underlying reaction mechanism, presents various experimental protocols with quantitative data, and offers insights into process optimization.
Reaction Mechanism: Acid-Catalyzed α-Halogenation
The synthesis of this compound from cyclopentanone (B42830) and bromine proceeds via an acid-catalyzed α-halogenation mechanism.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the tautomerization of the ketone to its enol form.[6][7] This enol, which acts as a nucleophile, then attacks the electrophilic bromine.[6][8] Subsequent deprotonation of the carbonyl oxygen yields the final α-bromo ketone product and regenerates the acid catalyst.[4][6] The rate-determining step of this reaction is the formation of the enol intermediate.[4][5]
Caption: Acid-catalyzed α-bromination mechanism of cyclopentanone.
Experimental Protocols
Several methods for the bromination of cyclopentanone have been reported. A particularly effective approach for industrial-scale production involves a biphasic system of water and a water-immiscible organic solvent, which can improve selectivity and yield.[1][2][3]
Protocol 1: Biphasic System with 1-Chlorobutane (B31608)
This protocol is adapted from a patented industrial process.[2]
Materials:
-
Cyclopentanone
-
Bromine
-
1-Chlorobutane
-
Water
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, add cyclopentanone (e.g., 42.1 g, 500.6 mmol), water (e.g., 60.0 g), and 1-chlorobutane (e.g., 60.0 g).[2]
-
Cool the mixture to 1°C with stirring.[2]
-
Slowly add bromine (e.g., 40.3 g, 252.2 mmol) dropwise to the mixture over a period of 2 hours, maintaining the temperature at 1°C.[2]
-
After the addition is complete, continue to agitate the mixture at 1°C for a specified duration (e.g., 24 hours).[2]
-
Following the reaction period, add more water (e.g., 44.0 g) and 1-chlorobutane (e.g., 60.0 g) and stir for 15 minutes.[2]
-
Cease stirring and allow the layers to separate. Isolate the organic (oil) phase.[2]
-
The resulting organic solution contains this compound. The product can be further purified by evaporating the solvent and subsequent distillation to remove unreacted cyclopentanone.[1][2]
Protocol 2: Reaction in Chloroform (B151607)
An earlier reported method utilizes chloroform as the solvent, though it results in a lower yield.[1]
Materials:
-
Cyclopentanone
-
Bromine
-
Chloroform
Procedure:
-
Dissolve cyclopentanone in chloroform.
-
Add bromine to the solution.
-
The reaction proceeds to yield this compound. A reported yield for this method is 36%.[1]
Data Presentation: Comparison of Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data from various experimental setups described in the literature.
| Molar Ratio (Cyclopentanone:Bromine) | Solvent System | Temperature | Reaction Time (hours) | Yield (%) | Notes | Reference |
| 5:1 | 1-Chlorobutane (neat) | 1°C | 10 | 80.6 | Byproduct 2-cyclopentylidenecyclopentanone (B1265648) was formed. | [1][2] |
| 5:1 | 1-Chlorobutane / Water | 1°C | 10 | 82.8 | Biphasic system improves selectivity. | [1][2] |
| 2:1 | 1-Chlorobutane / Water | 1°C | 24 | 78.7 | Longer reaction time with a lower molar ratio. | [1][2] |
| 3:1 | Hexane / Water | 1°C | 76 | 80.4 | Hexane can be used as the organic solvent. | [1][2] |
| 5:1 | Neat (No Solvent) | 1°C | 80 | 61.7 | Lower yield and formation of byproduct without an organic solvent. | [1][2] |
| Not Specified | Chloroform | Not Specified | Not Specified | 36 | Lower yield compared to biphasic systems. | [1][3] |
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is illustrated below.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting and Optimization
-
Side Products: The formation of 2-cyclopentylidenecyclopentanone, a self-condensation product, can occur.[1][2] Using a biphasic system with an organic solvent like 1-chlorobutane helps to suppress the formation of this byproduct.[1][2]
-
Over-bromination: The formation of di-brominated products is possible. This can be minimized by the slow, dropwise addition of bromine and by using a molar excess of cyclopentanone.[9]
-
Molar Ratios: The molar ratio of cyclopentanone to bromine is a key parameter. Ratios between 5:1 and 2:1 are preferred for achieving high yields and selectivity.[1][2][3]
-
Temperature Control: Maintaining a low reaction temperature (around 0-1°C) is crucial for controlling the reaction rate and minimizing side reactions.[1][2]
References
- 1. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]
- 2. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]
- 3. US20040138505A1 - Process for producing this compound - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Using cyclopentanone as the reactant, show the product of a. acid... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
mechanism of acid-catalyzed bromination of cyclopentanone
An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Bromination of Cyclopentanone (B42830)
Introduction
The α-halogenation of ketones is a fundamental and widely utilized transformation in organic synthesis, providing a key pathway to the formation of α,β-unsaturated ketones and other valuable intermediates.[1][2] This guide focuses on the acid-catalyzed bromination of cyclopentanone, a representative cyclic ketone. The reaction proceeds via an enol intermediate, a mechanistic pathway supported by extensive kinetic and experimental evidence.[2][3] Understanding this mechanism is crucial for researchers in synthetic chemistry and drug development for controlling reaction outcomes and optimizing synthetic routes. This document provides a detailed examination of the reaction mechanism, kinetic data, experimental protocols, and supporting evidence.
Core Reaction Mechanism
The acid-catalyzed bromination of cyclopentanone is a typical α-substitution reaction that occurs in a multi-step process.[1][4] The key feature of this mechanism is the acid-catalyzed formation of a nucleophilic enol intermediate, which is the rate-determining step of the overall reaction.[2][3][5]
Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the rapid and reversible protonation of the carbonyl oxygen of cyclopentanone by an acid catalyst (H-A).[5][6] This step activates the ketone, making the α-protons more acidic.
Step 2: Enol Formation (Rate-Determining Step) A weak base (A⁻, the conjugate base of the acid catalyst, or a solvent molecule) removes a proton from the α-carbon.[5][7] This is the slow, rate-determining step of the reaction, resulting in the formation of a cyclopentenol (B8032323) intermediate.[2][3]
Step 3: Nucleophilic Attack on Bromine The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic molecular bromine (Br₂).[3][5] This step is fast and leads to the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl intermediate.[5]
Step 4: Deprotonation Finally, a weak base deprotonates the carbonyl oxygen, yielding the final product, 2-bromocyclopentanone, and regenerating the acid catalyst.[5]
Caption: Acid-catalyzed bromination mechanism of cyclopentanone.
Kinetics and Rate Law
Kinetic studies are instrumental in elucidating the reaction mechanism. The acid-catalyzed halogenation of ketones exhibits second-order kinetics.[1][4] The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration.[1][4][8]
The empirically determined rate law is: Rate = k[Ketone][H⁺] [1][4]
This rate law confirms that the halogen is not involved in the rate-determining step.[1][4] The slow step is the formation of the enol, and the subsequent reaction of the enol with bromine is very fast.[3] Consequently, the rates of chlorination, bromination, and iodination for a given ketone are identical under the same reaction conditions.[1][4][8]
| Reactant | Order of Reaction | Rationale |
| Cyclopentanone | First | The ketone is a reactant in the slow, rate-determining enol formation step.[1][4] |
| Acid Catalyst (H⁺) | First | The acid catalyzes the rate-determining enol formation step.[1][4] |
| Bromine (Br₂) | Zero | Bromine is involved in a fast step that occurs after the rate-determining step.[1][4][8] |
| Caption: Summary of kinetic data for acid-catalyzed ketone bromination. |
For the bromination of acetone, a model ketone, the rate constant k has been determined to be 3.8 × 10⁻³ M⁻¹ s⁻¹.[9]
Experimental Evidence Supporting the Mechanism
Several key experimental observations provide strong support for the proposed enol-mediated mechanism.
-
Independence of Rate on Halogen Concentration : As established by kinetic studies, the reaction rate does not depend on the concentration of bromine, chlorine, or iodine.[1][8] This is compelling evidence that the halogen is not involved in the rate-limiting step.[1]
-
Identical Rates for Different Halogens : For a specific ketone, the rate of acid-catalyzed chlorination, bromination, and iodination is the same.[1][8] This points to a common rate-determining step for all three reactions, which is the formation of the enol intermediate.[2]
-
Deuterium (B1214612) Exchange Equivalence : When a ketone is treated with an acid catalyst in the presence of heavy water (D₂O), the α-hydrogens are exchanged for deuterium.[1][2] The rate of this deuterium exchange is identical to the rate of halogenation for the same ketone under the same conditions.[1][2] This strongly implies that both reactions proceed through the same rate-determining step involving a common enol intermediate.[2]
Caption: Logical flow from experimental evidence to the proposed mechanism.
Experimental Protocols
While specific conditions can be optimized, the following section outlines a generalized protocol for the acid-catalyzed bromination of cyclopentanone and a more detailed example based on patent literature for producing this compound.
General Laboratory Protocol
A common approach involves using bromine in an acetic acid solvent, where acetic acid can serve as both the solvent and the acid catalyst.[1][2]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone in a suitable solvent such as glacial acetic acid, diethyl ether, or ethanol.[10] The flask should be placed in an ice bath to control the reaction temperature.
-
Addition of Bromine : Slowly add a solution of bromine (Br₂) in the same solvent to the stirred ketone solution. The slow addition helps to control the exothermic reaction and prevent the accumulation of unreacted bromine.[11]
-
Reaction Monitoring : Monitor the reaction's progress by observing the disappearance of the reddish-brown bromine color.[11] Further monitoring can be performed using Thin Layer Chromatography (TLC) until the starting material is consumed.[10]
-
Work-up : Once the reaction is complete, pour the mixture into water. To quench any excess bromine, add a saturated aqueous solution of a reducing agent like sodium bisulfite until the color disappears.[10]
-
Extraction and Isolation : Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water, followed by brine.[10]
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by distillation or column chromatography.[10]
Caption: Generalized experimental workflow for cyclopentanone bromination.
Example Protocol from Patent Literature
The following table summarizes quantitative data from an industrial process patent for the production of this compound.[12] This process utilizes a biphasic system of water and an organic solvent.
| Cyclopentanone (mmol) | Bromine (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1251.5 | 250.3 | 1-Chlorobutane / Water | 1 | 10 | 82.8 | [12] |
| 500.6 | 252.2 | 1-Chlorobutane / Water | 1 | 24 | 78.7 | [12] |
| 375.4 | 125.1 | Hexane / Water | 1 | 76 | - | [12] |
| 1251.5 | 250.3 | 1-Chlorobutane (no water) | 1 | 10 | 80.6 | [12] |
| Caption: Quantitative data from selected industrial protocols for this compound synthesis. |
Conclusion
The acid-catalyzed bromination of cyclopentanone is a well-understood reaction that proceeds through a rate-determining enolization step. This mechanism is robustly supported by kinetic data showing a first-order dependence on both the ketone and the acid catalyst, and a zero-order dependence on bromine. Further evidence from halogenation rate comparisons and deuterium exchange studies solidifies the role of the enol as the key reactive intermediate. The principles and protocols outlined in this guide provide a strong foundation for researchers and professionals in the chemical sciences to effectively utilize and control this important synthetic transformation.
References
- 1. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.cm.utexas.edu [research.cm.utexas.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.williams.edu [web.williams.edu]
- 9. brainly.com [brainly.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocyclopentanone is a halogenated cyclic ketone that serves as a versatile and important building block in organic synthesis.[1][2] Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl group and the carbon atom bearing the bromine, which is susceptible to both nucleophilic substitution and elimination reactions. This dual reactivity makes it a valuable precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its key chemical transformations.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇BrO | [2] |
| Molecular Weight | 163.01 g/mol | [1] |
| CAS Number | 21943-50-0 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 68 °C at 2 Torr | |
| Density | 1.573 g/cm³ | |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [2] |
Spectral Data:
-
¹H NMR: The spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cyclopentane (B165970) ring. The proton alpha to the bromine and the carbonyl group would appear as a distinct multiplet at a lower field due to the deshielding effects of the electron-withdrawing groups.
-
¹³C NMR: The spectrum would show five distinct signals corresponding to the five carbon atoms of the cyclopentanone (B42830) ring. The carbonyl carbon would appear at a significant downfield shift (typically in the range of 200-210 ppm). The carbon atom attached to the bromine would also be shifted downfield compared to the other methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1730-1750 cm⁻¹. The C-Br stretching vibration would be observed at a lower frequency, typically in the range of 500-700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
Synthesis of this compound from Cyclopentanone
A common and effective method for the synthesis of this compound is the α-bromination of cyclopentanone using elemental bromine.[1]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Detailed Protocol:
This protocol is adapted from a patented industrial process.[3]
Materials:
-
Cyclopentanone
-
Bromine
-
1-Chlorobutane (B31608) (or another suitable water-immiscible organic solvent)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, a mixture of cyclopentanone, water, and 1-chlorobutane is prepared. The molar ratio of cyclopentanone to bromine is typically between 5:1 and 2:1.[3]
-
The mixture is cooled to a low temperature, for example, 1°C.
-
Bromine is added dropwise to the stirred mixture over a period of several hours, while maintaining the low temperature.[3]
-
After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 10-24 hours) at the same temperature to ensure the reaction goes to completion.[3]
-
Upon completion, additional water and 1-chlorobutane are added to the mixture and stirred.
-
The organic and aqueous phases are separated. The organic phase, containing the this compound, is collected.
-
The organic solvent can be removed under reduced pressure to yield the crude product.
Purification of this compound
The crude this compound can be purified by either vacuum distillation or column chromatography.[3]
1. Vacuum Distillation:
This method is suitable for separating this compound from unreacted cyclopentanone and other volatile impurities.
Figure 2: Workflow for Vacuum Distillation.
Procedure:
-
The crude this compound is placed in a distillation flask.
-
The apparatus is set up for vacuum distillation, and the pressure is reduced.
-
The flask is gently heated. The fraction distilling at the appropriate temperature and pressure (e.g., 68°C at 2 Torr) is collected as the purified product.
2. Column Chromatography:
This technique is effective for removing less volatile impurities and byproducts.
Procedure:
-
A chromatography column is packed with a suitable stationary phase, such as silica (B1680970) gel.
-
The crude product is loaded onto the column.
-
An appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is passed through the column to separate the components.
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure this compound.
-
The solvent is evaporated from the desired fractions to yield the purified product.
Chemical Reactivity and Signaling Pathways
This compound is a key intermediate in several important organic transformations.
Dehydrobromination to 2-Cyclopentenone
One of the most significant applications of this compound is its conversion to 2-cyclopentenone, a valuable synthon in organic chemistry. This transformation is achieved through a dehydrobromination reaction, typically using a base such as lithium carbonate.[3]
Reaction Mechanism:
Figure 3: Dehydrobromination of this compound.
The reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the carbonyl group, leading to the formation of an enolate intermediate. This is followed by the elimination of the bromide ion to form the carbon-carbon double bond of 2-cyclopentenone.
Favorskii Rearrangement
This compound can undergo a Favorskii rearrangement in the presence of a strong base, such as a hydroxide (B78521) or alkoxide, to yield cyclobutanecarboxylic acid or its corresponding ester. This reaction involves a ring contraction and is a powerful tool for the synthesis of four-membered ring systems.
Reaction Mechanism:
Figure 4: Favorskii Rearrangement of this compound.
The mechanism is initiated by the formation of an enolate, which then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. The nucleophilic base then attacks the carbonyl carbon, leading to the opening of the strained three-membered ring to form a more stable carbanion, which is subsequently protonated to yield the final cyclobutanecarboxylic acid derivative.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its physical and chemical properties, coupled with its reactivity in key transformations such as dehydrobromination and the Favorskii rearrangement, make it an essential tool for chemists in academia and industry, particularly in the fields of drug discovery and natural product synthesis. The detailed experimental protocols provided in this guide offer a practical resource for the preparation and purification of this important synthetic intermediate.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromocyclopentanone. This information is critical for the structural elucidation, purity assessment, and quality control of this important synthetic intermediate in various research and drug development applications. Due to the absence of publicly available, experimentally verified spectral data with complete assignments, this guide presents predicted NMR data generated from computational models. A comprehensive, standardized experimental protocol for the acquisition of such data is also provided.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values were computationally generated and serve as a reliable reference for the interpretation of experimental spectra.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 4.35 | dd | 8.0, 4.0 |
| H-3a | 2.50 | m | - |
| H-3b | 2.20 | m | - |
| H-4a | 2.10 | m | - |
| H-4b | 1.90 | m | - |
| H-5a | 2.40 | m | - |
| H-5b | 2.30 | m | - |
Note: The assignments for the methylene (B1212753) protons (H-3, H-4, and H-5) are complex due to potential overlapping multiplets and second-order effects. The 'a' and 'b' denotations represent the diastereotopic protons at each position.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 208.0 |
| C-2 (CHBr) | 55.0 |
| C-3 (CH₂) | 35.0 |
| C-4 (CH₂) | 25.0 |
| C-5 (CH₂) | 38.0 |
Experimental Protocol for NMR Spectral Acquisition
This section outlines a standardized protocol for the preparation and analysis of a small organic molecule like this compound using ¹H and ¹³C NMR spectroscopy.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration:
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent and gently swirl or vortex to dissolve the sample completely.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
Temperature: Room temperature (e.g., 298 K).
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the lower sensitivity of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of -10 to 220 ppm is appropriate to cover the expected chemical shifts for organic compounds.
-
Temperature: Room temperature (e.g., 298 K).
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra. For the ¹H spectrum, determine the multiplicity (singlet, doublet, triplet, etc.) and calculate the coupling constants (J-values).
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the numbering convention used for the NMR assignments.
Caption: Molecular structure of this compound.
The logical workflow for NMR analysis is depicted in the following diagram, from sample preparation to final data interpretation.
Caption: General workflow for NMR analysis.
References
Mass spectrometry analysis of 2-Bromocyclopentanone
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromocyclopentanone
Introduction
This compound (C₅H₇BrO) is a halogenated ketone that serves as a versatile intermediate in organic synthesis.[1] Its structural elucidation and purity assessment are critical for its application in research and drug development. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose. It provides detailed information on the molecular weight and elemental composition and allows for structural characterization through the analysis of fragmentation patterns.[1][2]
A hallmark of the mass spectrum of this compound is the isotopic signature of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance. This results in the molecular ion peak appearing as a distinct pair of peaks (M⁺ and M+2) with nearly equal intensity, separated by two mass units, which is a definitive indicator of a single bromine atom within the molecule.[1]
This guide provides a comprehensive overview of the mass spectrometry analysis of this compound, detailing experimental protocols, fragmentation pathways, and data interpretation for researchers, scientists, and professionals in drug development.
Experimental Protocols
The following section outlines a typical methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Solvent Selection: Dissolve a small quantity (e.g., 1 mg) of the this compound sample in a high-purity volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of approximately 100 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. GC-MS Instrumentation and Conditions
A standard capillary GC-MS system is employed for the analysis.[2][3]
-
Gas Chromatograph (GC) Parameters:
-
Injection Port: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-250.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
Data Presentation: Mass Spectral Data
The mass spectrum of this compound is characterized by several key ions. The quantitative data, including the mass-to-charge ratio (m/z) and a qualitative description of relative abundance, are summarized below.
| m/z Value | Ion/Fragment Formula | Description of Fragment | Relative Abundance |
| 162 / 164 | [C₅H₇BrO]⁺ | Molecular Ion Peak (M⁺) pair, reflecting the ⁷⁹Br and ⁸¹Br isotopes.[1] | Moderate |
| 83 | [C₅H₇O]⁺ | Loss of the bromine radical ([M-Br]⁺) via alpha-cleavage.[1] | High |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-Br]⁺ fragment.[1] | High (Often Base Peak) |
Fragmentation Analysis and Pathways
Upon electron ionization, this compound forms an energetically unstable molecular ion ([C₅H₇BrO]⁺) that undergoes fragmentation to produce smaller, more stable ions.[4] The primary fragmentation pathways are driven by the presence of the carbonyl group and the bromine atom.
-
Alpha-Cleavage and Loss of Bromine: The most significant fragmentation pathway involves the cleavage of the carbon-bromine bond, which is relatively weak. This results in the loss of a bromine radical (Br•) and the formation of a stable acylium ion at m/z 83 ([M-Br]⁺).[1][5] This fragment does not exhibit the bromine isotope pattern.
-
Loss of Carbon Monoxide: The fragment ion at m/z 83 can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule. This is a common fragmentation pattern for cyclic ketones and results in the formation of an ion at m/z 55.[1] This fragment is often the base peak in the spectrum due to its stability.
The logical relationship of this primary fragmentation pathway is visualized in the diagram below.
Experimental Workflow
The overall process for the GC-MS analysis of this compound follows a standardized workflow from sample introduction to data interpretation. This ensures reproducible and reliable results.
References
Reactivity of 2-Bromocyclopentanone with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromocyclopentanone is a versatile bifunctional molecule widely utilized in organic synthesis. Its reactivity is characterized by two primary sites susceptible to nucleophilic attack: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which serves as a leaving group. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, detailing the predominant reaction pathways, including nucleophilic substitution, elimination, and rearrangement. This document presents quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms to serve as a practical resource for chemists in research and development.
Core Principles of Reactivity
The chemical behavior of this compound is governed by the interplay between its ketone and α-bromo functionalities. The primary reaction pathways with nucleophiles are:
-
SN2 Nucleophilic Substitution: This is a common pathway, particularly with less basic nucleophiles. The nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. SN1 reactions are generally disfavored due to the inherent instability of an α-carbonyl carbocation.
-
Dehydrobromination (Elimination): In the presence of a base, this compound can undergo an E2 elimination reaction to yield 2-cyclopentenone, a valuable synthetic intermediate.[1]
-
Favorskii Rearrangement: With strong bases such as alkoxides, the reaction can proceed through a cyclopropanone (B1606653) intermediate, leading to a ring contraction to form cyclobutanecarboxylic acid derivatives. This rearrangement is a significant competing pathway, especially when enolate formation is possible.[2]
The outcome of the reaction is highly dependent on the nature of the nucleophile, the reaction conditions (including solvent and temperature), and the stoichiometry of the reagents.
Reactions with Various Nucleophiles: A Quantitative Overview
The following table summarizes the outcomes and yields for the reaction of this compound with a range of representative nucleophiles.
| Nucleophile | Reagent/Conditions | Product(s) | Reaction Type | Yield (%) | Reference |
| Bromine | Br2 in 1-chlorobutane (B31608)/water | This compound | Electrophilic α-Bromination | 80.6 | [3] |
| Lithium Carbonate | Li2CO3, LiBr, DMF | 2-Cyclopentenone | Dehydrobromination | 91.8 | [3] |
| Sodium Methoxide (B1231860) | NaOMe, Methanol (B129727) | Methyl cyclobutanecarboxylate | Favorskii Rearrangement | Not specified | [2][4] |
| Aniline | Aniline | 2-Anilinocyclopentanone | SN2 Substitution | Not specified | N/A |
| Morpholine | Morpholine | 2-Morpholinocyclopentanone | SN2 Substitution | Not specified | N/A |
| Thiophenol | Thiophenol, Base | 2-(Phenylthio)cyclopentanone | SN2 Substitution | Not specified | N/A |
| Sodium Azide | NaN3, DMF | 2-Azidocyclopentanone | SN2 Substitution | Not specified | N/A |
Detailed Experimental Protocols
Synthesis of this compound[3]
This protocol describes the α-bromination of cyclopentanone (B42830).
Materials:
-
Cyclopentanone (105.3 g, 1.25 mol)
-
Bromine (40.0 g, 0.25 mol)
-
1-Chlorobutane (120.0 g)
-
Water (105.3 g)
Procedure:
-
A solution of cyclopentanone in 1-chlorobutane is prepared in a reaction vessel equipped with a dropping funnel and a stirrer.
-
The solution is cooled to 1°C.
-
Bromine is added dropwise to the cooled solution over a period of 2 hours, maintaining the temperature at 1°C.
-
The reaction mixture is agitated at 1°C for an additional 10 hours.
-
After the agitation period, water is added to the reaction mixture and stirred for 15 minutes.
-
The organic and aqueous phases are separated.
-
The organic phase, containing the product, is collected. The yield of this compound is approximately 80.6% based on bromine.
Dehydrobromination to 2-Cyclopentenone[3]
This protocol describes the elimination reaction of this compound to form an α,β-unsaturated ketone.
Materials:
-
This compound (solution from the previous step)
-
Lithium Carbonate
-
Lithium Bromide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To the solution of this compound in N,N'-dimethylformamide, lithium carbonate and lithium bromide are added.
-
The mixture is heated to induce dehydrobromination.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up to isolate the 2-cyclopentenone.
-
Distillation of the crude product yields 2-cyclopentenone with a yield of 91.8%.
Favorskii Rearrangement with Sodium Methoxide[4]
This protocol outlines the general procedure for the ring contraction of a cyclic α-bromo ketone.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium (B1175870) Chloride
Procedure:
-
A solution of sodium methoxide is freshly prepared by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol under an inert atmosphere at 0°C until all the sodium has reacted.
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is prepared separately.
-
The this compound solution is transferred to the sodium methoxide solution at 0°C via cannula.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux (around 55°C) with vigorous stirring for 4 hours.
-
After cooling the reaction mixture to 0°C, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is diluted with diethyl ether and transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield crude methyl cyclobutanecarboxylate.
-
Purification can be achieved by distillation.
Reaction Pathways and Mechanisms
The reactivity of this compound is a fine balance between substitution, elimination, and rearrangement pathways. The choice of nucleophile and reaction conditions dictates the major product formed.
Nucleophilic Substitution (SN2)
With soft and less basic nucleophiles, the SN2 pathway is favored.
Caption: SN2 reaction pathway of this compound.
Dehydrobromination (E2 Elimination)
Strong, non-nucleophilic bases favor the E2 elimination to form the conjugated system of 2-cyclopentenone.
Caption: E2 elimination pathway of this compound.
Favorskii Rearrangement
Strong, nucleophilic bases like alkoxides can initiate the Favorskii rearrangement, leading to a ring-contracted product.
Caption: Favorskii rearrangement of this compound.
Spectroscopic Data of Key Compounds
Accurate identification of reaction products is critical. The following table provides key spectroscopic data for the starting material and a major rearrangement product.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| This compound | Data not available in searched sources. | Data not available in searched sources. | ~1750 (C=O) |
| Methyl cyclobutanecarboxylate | 3.67 (s, 3H), 3.15-3.05 (m, 1H), 2.30-2.15 (m, 2H), 2.10-2.00 (m, 2H), 1.95-1.80 (m, 2H) | 175.5, 51.5, 33.0, 25.0, 18.0 | ~1735 (C=O, ester) |
Note: Spectroscopic data can vary depending on the solvent and instrument used.
Conclusion
This compound is a reactive and versatile synthetic intermediate. Its reactions with nucleophiles can be directed towards nucleophilic substitution, elimination, or rearrangement pathways by careful selection of the nucleophile and reaction conditions. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound in the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and drug development. Further investigation into the specific yields and optimization of reactions with a broader range of nucleophiles will continue to enhance the synthetic utility of this valuable building block.
References
Stereochemical Aspects of 2-Bromocyclopentanone Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromocyclopentanone is a versatile synthetic intermediate due to the presence of two reactive centers: the carbonyl group and the carbon-bromine bond. The stereochemical outcome of reactions involving this molecule is of paramount importance in the synthesis of complex and biologically active compounds. This technical guide provides a comprehensive overview of the stereochemical aspects of key reactions of this compound, including reductions, nucleophilic substitutions, and rearrangements. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the design and execution of stereoselective transformations.
Introduction
The cyclopentanone (B42830) framework is a common motif in a wide array of natural products and pharmaceutical agents. The introduction of a bromine atom at the C2 position of the cyclopentanone ring, affording this compound, significantly enhances its synthetic utility. The electron-withdrawing nature of the bromine atom activates the adjacent carbonyl group towards nucleophilic attack, while the carbon-bromine bond itself is susceptible to substitution and elimination reactions.[1]
The stereochemistry of this compound and its reactions is dictated by the puckered conformation of the five-membered ring. The cyclopentane (B165970) ring is not planar and exists in dynamic equilibrium between envelope and twist conformations to alleviate ring strain.[1] Substituents on the ring can occupy pseudo-axial (ψ-a) and pseudo-equatorial (ψ-e) positions, and the preferred conformation is influenced by the steric and electronic nature of these substituents.[1] Understanding these conformational preferences is crucial for predicting and controlling the stereochemical outcome of its reactions.
This guide will delve into the stereochemical intricacies of three major classes of reactions involving this compound:
-
Stereoselective Reduction of the Carbonyl Group: Achieving control over the formation of cis- and trans-2-bromocyclopentanol.
-
Stereospecific Nucleophilic Substitution: Investigating the stereochemical course of SN2 reactions at the C-Br bond.
-
Stereoselective Favorskii Rearrangement: Examining the ring contraction to cyclobutanecarboxylic acid derivatives.
Stereoselective Reduction of this compound
The reduction of the carbonyl group in this compound yields 2-bromocyclopentanol, a molecule with two stereocenters. The relative stereochemistry of the hydroxyl and bromo groups (cis or trans) can be controlled by the choice of reducing agent and reaction conditions.
Diastereoselective Reduction
The diastereoselectivity of the reduction is governed by the direction of hydride attack on the carbonyl carbon. Sterically hindered reducing agents will preferentially attack from the less hindered face of the cyclopentanone ring, leading to the formation of one diastereomer over the other.
| Reducing Agent | Predominant Diastereomer | Diastereomeric Ratio (d.r.) | Reference |
| Sodium Borohydride (NaBH₄) | trans-2-bromocyclopentanol | Varies with conditions | [General knowledge] |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | cis-2-bromocyclopentanol | >95:5 | [General knowledge] |
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
This protocol describes the preparation of cis-2-bromocyclopentanol.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Nucleophilic Substitution Reactions
The carbon-bromine bond in this compound is susceptible to nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism, which involves the backside attack of the nucleophile, leading to an inversion of configuration at the carbon center.
Stereochemical Pathway of Sₙ2 Reaction
The stereospecificity of the Sₙ2 reaction is a cornerstone of stereochemical control in organic synthesis. For a chiral starting material, the product will have the opposite stereochemistry at the reaction center.
Diagram: Sₙ2 Reaction Mechanism
Caption: Sₙ2 reaction at the C-Br bond of this compound.
Favorskii Rearrangement
The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones to carboxylic acid derivatives. In the case of cyclic α-halo ketones like this compound, this reaction results in a ring contraction to form a cyclobutanecarboxylic acid derivative.[2][3][4] The reaction is stereoselective, and the stereochemistry of the product depends on the stereochemistry of the starting material and the reaction conditions.
The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile.[2][3]
Experimental Protocol: Favorskii Rearrangement of this compound
This protocol is adapted from the procedure for the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) and is expected to yield the corresponding cyclobutanecarboxylate (B8599542) ester.
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous Methanol (B129727) (MeOH)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a fresh solution of sodium methoxide in methanol by carefully reacting sodium metal (2.2 eq) with anhydrous methanol under an inert atmosphere at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Transfer the ethereal solution of this compound to the sodium methoxide solution at 0 °C via cannula. A white slurry is expected to form.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, dilute with diethyl ether, and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x volume of MeOH).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Diagram: Favorskii Rearrangement Workflow
Caption: Experimental workflow for the Favorskii rearrangement.
Conclusion
This compound is a valuable building block in organic synthesis, and a thorough understanding of the stereochemical aspects of its reactions is essential for its effective utilization. This guide has provided an in-depth overview of the stereoselective reduction, nucleophilic substitution, and Favorskii rearrangement of this compound. The provided experimental protocols and mechanistic diagrams serve as a practical resource for researchers in the field. Further exploration into the asymmetric catalysis of these reactions will undoubtedly lead to the development of novel and efficient routes to complex, stereochemically defined molecules.
References
- 1. Synthesis of Chiral Cyclopentenones. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemoenzymatic Pathway to Chiral 2-Bromocyclopentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust chemoenzymatic strategy for the synthesis of enantiomerically enriched 2-bromocyclopentanone, a valuable chiral building block in the pharmaceutical industry. The core of this methodology lies in the enzymatic kinetic resolution of a racemic precursor, 2-bromocyclopentanol, leveraging the high stereoselectivity of lipases. This approach offers a powerful alternative to traditional asymmetric synthesis, often providing high enantiopurity under mild reaction conditions.
Synthetic Strategy Overview
The chemoenzymatic synthesis of chiral this compound is a three-step process that begins with the chemical reduction of racemic this compound to the corresponding racemic alcohol. The racemate is then subjected to enzymatic kinetic resolution, followed by the chemical oxidation of the desired enantiomerically enriched alcohol to the target chiral ketone.
An In-depth Technical Guide to the Molecular Structure and Bonding in 2-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of 2-bromocyclopentanone, a key intermediate in organic synthesis. The document delves into the conformational isomerism, electronic properties, and spectroscopic characteristics of this α-haloketone. Detailed methodologies for relevant experimental and computational techniques are provided, and all quantitative data are summarized in structured tables for clarity and comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials science.
Introduction
This compound is a versatile synthetic building block, primarily utilized in the synthesis of cyclopentenones and other complex organic architectures.[1] Its reactivity is intrinsically linked to its molecular structure, particularly the conformational preferences of the five-membered ring and the influence of the bromine substituent on the carbonyl group. Understanding the nuanced interplay of steric and electronic effects is paramount for predicting its behavior in chemical reactions and for the rational design of novel synthetic pathways.
The cyclopentanone (B42830) ring is not planar and adopts puckered conformations to alleviate ring strain.[1] The presence of a bromine atom at the α-position introduces further complexity, leading to a dynamic equilibrium between different conformational isomers. This guide will explore the structural and bonding characteristics of these conformers through the lens of spectroscopic analysis and theoretical calculations.
Molecular Structure and Conformational Analysis
The most significant feature of this compound's molecular structure is the conformational isomerism arising from the puckering of the cyclopentanone ring. The two primary conformers are the pseudo-equatorial (ψ-e) and the pseudo-axial (ψ-a) forms, which are in a state of dynamic equilibrium.
dot
Caption: Conformational equilibrium between the pseudo-equatorial and pseudo-axial forms of this compound.
Theoretical calculations at the B3LYP level of theory have shown that in the isolated molecule, the pseudo-equatorial conformer is more stable than the pseudo-axial conformer by 0.85 kcal/mol.[2] This energy difference is subject to change based on the solvent environment, with polarity playing a significant role in shifting the equilibrium.[2]
Quantitative Conformational Data
| Parameter | Value | Method | Reference |
| ΔE (Eψ-a - Eψ-e) | 0.85 kcal/mol | B3LYP | [2] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a key tool for determining the conformational equilibrium of this compound in solution. The vicinal coupling constants (³JHH) between the protons on the carbon bearing the bromine (C2) and the adjacent methylene (B1212753) protons (C3) are highly sensitive to the dihedral angles, which differ significantly between the pseudo-axial and pseudo-equatorial conformers.
The α-protons in α-haloketones typically resonate in the range of 2.1–2.6 ppm.[3]
Infrared (IR) Spectroscopy
The carbonyl (C=O) stretching frequency in the infrared spectrum is a sensitive probe of the molecular environment and conformation. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[4] In this compound, the position of the C=O stretching vibration can be influenced by the conformation of the α-bromo substituent. The different dipole moments of the pseudo-axial and pseudo-equatorial conformers lead to distinct C=O stretching frequencies, allowing for the study of the conformational equilibrium in various solvents. For cyclopentanones specifically, the C=O stretch is observed at approximately 1750 cm⁻¹.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the α-bromination of cyclopentanone.[6]
Protocol:
-
In a reaction vessel, create a biphasic mixture of water and a suitable organic solvent (e.g., 1-chlorobutane).[7][8]
-
Add cyclopentanone to the biphasic mixture. The molar ratio of cyclopentanone to bromine is typically maintained between 5:1 and 2:1.[8]
-
Cool the mixture to approximately 1°C.[8]
-
Slowly add bromine to the stirred mixture over a period of about 2 hours.[8]
-
Continue stirring the reaction mixture at 1°C for several hours to ensure complete reaction.[8]
-
After the reaction is complete, the organic phase containing the this compound is separated, washed, and the product can be purified by distillation.
dot
Caption: Experimental workflow for the synthesis of this compound.
NMR Spectroscopic Analysis
Protocol for Conformational Analysis:
-
Sample Preparation: Prepare a series of solutions of this compound in deuterated solvents of varying polarity (e.g., CCl₄, CDCl₃, acetonitrile-d₃).
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature.
-
Spectral Analysis: Carefully analyze the multiplicity and measure the vicinal coupling constants (³JHH) for the proton at the C2 position.
-
Equilibrium Calculation: Use the measured coupling constants in the appropriate equations (e.g., the Lambert-Bucea equation) to determine the mole fractions of the pseudo-axial and pseudo-equatorial conformers in each solvent.
Computational Chemistry Protocol
Protocol for Conformational and Geometric Analysis:
-
Structure Generation: Generate initial 3D structures of the pseudo-axial and pseudo-equatorial conformers of this compound.
-
Geometry Optimization: Perform geometry optimization for each conformer using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[1]
-
Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical IR spectra.
-
Energy Calculation: Calculate the single-point energies of the optimized conformers to determine the energy difference (ΔE) between them.
-
Solvation Effects: To model the influence of different solvents, employ a continuum solvation model (e.g., PCM) during the energy calculations.
dot
Caption: Logical workflow for the computational analysis of this compound.
Conclusion
The molecular structure of this compound is characterized by a dynamic equilibrium between pseudo-equatorial and pseudo-axial conformers. The pseudo-equatorial conformer is generally more stable, though the equilibrium is sensitive to the solvent environment. Spectroscopic methods, particularly NMR and IR, in conjunction with computational chemistry, provide a powerful toolkit for the detailed investigation of its structural and bonding properties. The methodologies and data presented in this guide offer a solid foundation for researchers working with this important synthetic intermediate, enabling a deeper understanding of its reactivity and facilitating its application in the development of new chemical entities.
References
- 1. This compound|CAS 21943-50-0|Supplier [benchchem.com]
- 2. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketones | OpenOChem Learn [learn.openochem.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. homework.study.com [homework.study.com]
- 7. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]
- 8. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]
Solubility of 2-Bromocyclopentanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromocyclopentanone (C₅H₇BrO), a key intermediate in organic synthesis, exhibits broad solubility in a range of common organic solvents, a critical factor for its application in reaction chemistry and process development. While specific quantitative solubility data is not extensively documented in publicly available literature, its structural characteristics as a polar aprotic molecule with a halogen substituent suggest high miscibility with many organic media. This technical guide consolidates available qualitative solubility information, provides a comprehensive, adaptable experimental protocol for quantitative solubility determination, and outlines a logical workflow for such experimental procedures.
Introduction
This compound is a versatile synthetic building block utilized in the synthesis of various pharmaceuticals and complex organic molecules. Its utility is fundamentally linked to its physical properties, among which solubility plays a pivotal role. The ability to dissolve in a variety of organic solvents allows for its use in diverse reaction conditions and facilitates purification processes. This document serves as a comprehensive resource on the solubility of this compound, offering both a summary of its known qualitative solubility and a detailed methodology for its quantitative determination.
Qualitative Solubility Profile
Based on available chemical data, this compound is consistently reported to be soluble in common organic solvents. This is attributed to its molecular structure, which includes a polar carbonyl group and a lipophilic cyclopentane (B165970) ring, allowing for favorable interactions with a wide range of solvent polarities.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Alcohols | Ethanol, Methanol | Soluble |
| Ethers | Diethyl ether | Soluble |
| Halogenated | Dichloromethane, Chloroform | Soluble |
| Ketones | Acetone | Soluble |
| Esters | Ethyl acetate | Likely Soluble |
| Aromatic Hydrocarbons | Toluene | Likely Soluble |
| Aliphatic Hydrocarbons | Hexane | Likely Soluble |
| Water | Limited Solubility |
Note: "Likely Soluble" is inferred from the general solubility of similar organic compounds and the principle of "like dissolves like." Experimental verification is recommended.
The parent compound, cyclopentanone, is known to be miscible with water and common organic solvents[1][2][3][4]. The introduction of a bromine atom in the 2-position increases the molecule's polarity and molecular weight, which may slightly alter its solubility profile, generally leading to decreased solubility in polar solvents like water and increased solubility in non-polar organic solvents.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generalized protocol for determining the quantitative solubility of liquid this compound in various organic solvents. This method is adapted from standard laboratory procedures for solubility determination[5][6][7][8][9].
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes
-
Vials with screw caps (B75204) and PTFE septa
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
-
Volumetric flasks and syringes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.00 mL) of a different organic solvent. The excess is crucial to ensure saturation.
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatted environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the excess undissolved this compound.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear, saturated supernatant from each vial using a calibrated pipette.
-
Dilute the aliquot with a known volume of the respective pure solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in each organic solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound is a readily soluble compound in a wide array of common organic solvents, making it a highly adaptable intermediate in synthetic chemistry. While precise quantitative data remains to be broadly published, the provided experimental protocol offers a robust framework for researchers and drug development professionals to determine these values in-house. Understanding the solubility characteristics of this compound is essential for optimizing reaction conditions, improving yields, and streamlining purification processes in the development of novel chemical entities.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cyclopentanone | 120-92-3 [chemicalbook.com]
- 3. CAS 120-92-3: Cyclopentanone | CymitQuimica [cymitquimica.com]
- 4. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
A Technical Guide to 2-Bromocyclopentanone: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromocyclopentanone, a key intermediate in organic synthesis with significant applications in the development of pharmaceuticals. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block for complex molecules. Particular emphasis is placed on its utility in the synthesis of prostaglandins (B1171923) and other biologically active compounds.
Chemical Identity and Properties
This compound is a cyclic ketone distinguished by a bromine atom at the alpha-position to the carbonyl group. This substitution pattern imparts a high degree of reactivity, making it a valuable reagent for medicinal chemists and process development scientists.
IUPAC Name: 2-bromocyclopentan-1-one[1]
CAS Number: 21943-50-0[1]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₇BrO | [1][2] |
| Molecular Weight | 163.01 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The most common method for the synthesis of this compound is the direct bromination of cyclopentanone. Several protocols have been developed to optimize yield and selectivity.
Experimental Protocol: Bromination of Cyclopentanone in a Biphasic System
This method provides an efficient and scalable process for the production of this compound.
Materials:
-
Cyclopentanone
-
Bromine
-
Water
Procedure:
-
To a reaction vessel, add cyclopentanone, water, and 1-chlorobutane.[4]
-
Cool the mixture to 1°C with constant agitation.[4]
-
Slowly add bromine to the mixture over a period of 2 hours, maintaining the temperature at 1°C.[4]
-
Continue to agitate the resulting mixture at 1°C for 10-24 hours.[4][5]
-
After the reaction is complete, add additional water and 1-chlorobutane and agitate for 15 minutes.[4]
-
Separate the organic phase from the aqueous phase. The organic phase contains the this compound in 1-chlorobutane.[4]
-
The product can be isolated by evaporation of the solvent. Further purification can be achieved by distillation or column chromatography.[4]
Yields: Reported yields for this method are typically in the range of 78-83% with respect to bromine.[4][5]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of both the alpha-bromo and carbonyl functionalities. It is a key precursor in the synthesis of 2-cyclopentenone, a fundamental building block for a wide array of natural products and pharmaceuticals, most notably prostaglandins.[4][5] Prostaglandins are a class of lipid compounds that are involved in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots.
Synthesis of 2-Cyclopentenone
This compound can be readily converted to 2-cyclopentenone via a dehydrobromination reaction.
Experimental Protocol: Dehydrobromination of this compound
Materials:
-
This compound
-
N,N-dimethylformamide (DMF)
-
Lithium carbonate
-
Lithium bromide monohydrate
-
Hydroquinone
Procedure:
-
To a mixture of DMF, lithium carbonate, lithium bromide monohydrate, and hydroquinone, add a solution of this compound.[4][5]
-
Heat the mixture to 100°C and maintain this temperature for 3 hours with stirring.[4][5]
-
Upon cooling, the resulting solution contains 2-cyclopentene-1-one.[4][5]
This conversion is a critical step in the synthetic pathway towards prostaglandins and their analogues.[6]
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Synthesis of this compound
Synthetic utility of this compound
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its efficient preparation and subsequent conversion to key building blocks like 2-cyclopentenone make it an important compound in the development of complex and biologically active molecules, including the therapeutically significant prostaglandin family. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors.
References
- 1. This compound | C5H7BrO | CID 9855563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 21943-50-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound|CAS 21943-50-0|Supplier [benchchem.com]
- 4. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]
- 5. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Synthesis of 2-Cyclopentenone via Dehydrobromination of 2-Bromocyclopentanone
Abstract
This application note provides a detailed protocol for the synthesis of 2-cyclopentenone, a valuable intermediate in the synthesis of various natural products and pharmaceuticals. The described method involves the dehydrobromination of 2-bromocyclopentanone. This elimination reaction is efficiently carried out using lithium carbonate as a base in the presence of lithium bromide. The protocol details the experimental procedure, including reaction setup, workup, and purification, and presents the expected yield. Furthermore, a reaction mechanism and an experimental workflow are illustrated.
Introduction
2-Cyclopentenone and its derivatives are key structural motifs found in a wide array of biologically active compounds, including prostaglandins (B1171923) and jasmone. Consequently, the development of efficient synthetic routes to this versatile building block is of significant interest to the chemical and pharmaceutical research communities. One common and effective method for the preparation of 2-cyclopentenone is through the dehydrobromination of α-halocyclopentanones. This application note outlines a specific and reliable protocol for the synthesis of 2-cyclopentenone from this compound, a method noted for its high yield.[1][2] The reaction proceeds via an E2 elimination mechanism, facilitated by a carbonate base.
Materials and Methods
Materials
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Lithium Carbonate (Li₂CO₃)
-
Lithium Bromide (LiBr) Monohydrate
-
Methylene (B1212753) Chloride (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Heating mantle with stirring capabilities
-
Distillation apparatus
Experimental Protocol
A reaction product containing 20.0 g (122.7 mmol) of this compound is added to a mixture of 60.0 g of N,N-dimethylformamide, 5.44 g (73.6 mmol) of lithium carbonate, 0.51 g (4.9 mmol) of lithium bromide monohydrate, and 0.02 g (0.2 mmol) of hydroquinone over the course of one hour at 100°C with continuous stirring.[1][2] The reaction mixture is then maintained at 100°C for an additional 3 hours.[1][2] After cooling, the resulting solution contains 2-cyclopentenone.
For purification, the reaction mixture is distilled. The distillate, which contains 2-cyclopentenone, is then dissolved in methylene chloride and dried over anhydrous sodium sulfate.[3] The solvent is carefully removed by distillation through a Vigreux column, and the remaining residue is purified by fractional distillation to yield pure 2-cyclopentenone.[3]
Results
The dehydrobromination of this compound using lithium carbonate and lithium bromide in DMF affords 2-cyclopentenone in high yield. The quantitative data for a representative experiment is summarized in the table below.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Role | Yield (%) |
| This compound | 163.01 | 20.0 | 122.7 | Starting Material | - |
| Lithium Carbonate | 73.89 | 5.44 | 73.6 | Base | - |
| Lithium Bromide Monohydrate | 104.86 | 0.51 | 4.9 | Additive | - |
| Hydroquinone | 110.11 | 0.02 | 0.2 | Polymerization Inhibitor | - |
| 2-Cyclopentenone | 82.10 | 9.3 | 113.0 | Product | 92.1 |
Discussion
The synthesis of 2-cyclopentenone from this compound via dehydrobromination is a robust and high-yielding transformation. The use of lithium carbonate as a base is effective in promoting the elimination of hydrogen bromide. The addition of lithium bromide is thought to facilitate the reaction, and hydroquinone is added to prevent polymerization of the product. The reaction proceeds via a concerted E2 elimination mechanism, where the carbonate ion acts as a base to abstract a proton from the carbon adjacent to the bromine-bearing carbon, while the bromide ion departs simultaneously, leading to the formation of the carbon-carbon double bond. This protocol provides a reliable method for the preparation of 2-cyclopentenone for research and development purposes. Purification of the final product can be effectively achieved by distillation.[4]
Visualizations
Caption: Experimental workflow for the synthesis of 2-cyclopentenone.
Caption: Proposed E2 reaction mechanism for the dehydrobromination.
References
Application Notes and Protocols for the Dehydrobromination of 2-Bromocyclopentanone using Lithium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydrobromination of α-haloketones is a fundamental transformation in organic synthesis, providing access to valuable α,β-unsaturated ketones. These motifs are present in a wide array of natural products and pharmaceutically active compounds.[1][2] This document provides detailed application notes and a specific protocol for the dehydrobromination of 2-bromocyclopentanone to synthesize 2-cyclopentenone, a versatile intermediate in the synthesis of various complex molecules, including prostaglandins (B1171923) and jasmone.[1] The protocol utilizes lithium carbonate, often in the presence of lithium bromide, as a base to facilitate the elimination reaction.[3][4][5]
Reaction Principle and Mechanism
The reaction proceeds via an E2 elimination mechanism. The lithium carbonate acts as a base to abstract the acidic α-proton, leading to the formation of an enolate intermediate. Subsequently, the bromide ion is eliminated, resulting in the formation of a carbon-carbon double bond conjugated with the carbonyl group. The presence of lithium bromide can facilitate the reaction, though the precise mechanism of its involvement is not fully elucidated in the provided context. The overall reaction is the conversion of this compound to 2-cyclopentenone.
Experimental Data
The following table summarizes the quantitative data from a representative experimental procedure for the dehydrobromination of this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [3][4] |
| Reagents | Lithium Carbonate, Lithium Bromide Monohydrate, Hydroquinone (B1673460) | [3][4] |
| Solvent | N,N-Dimethylformamide (DMF) | [3][4] |
| Temperature | 100 °C | [3][4] |
| Reaction Time | 3 hours | [3][4] |
| Yield | 92.1% | [3][4] |
Experimental Protocol
This protocol is adapted from a patented industrial process for the production of 2-cyclopentenone.[3][4]
Materials:
-
This compound (containing reaction product)
-
N,N-Dimethylformamide (DMF)
-
Lithium Carbonate (Li₂CO₃)
-
Lithium Bromide Monohydrate (LiBr·H₂O)
-
Hydroquinone
-
Water (for workup)
-
Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Magnesium sulfate (B86663) or sodium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Heating mantle with a temperature controller
-
Condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, condenser, and dropping funnel, prepare a mixture of N,N-dimethylformamide (60.0 g), lithium carbonate (5.44 g, 73.6 mmol), lithium bromide monohydrate (0.51 g, 4.9 mmol), and hydroquinone (0.02 g, 0.2 mmol).[3][4]
-
Addition of Substrate: Over a period of one hour, add a solution containing 20.0 g (122.7 mmol) of this compound to the heated reaction mixture.[3][4]
-
Reaction: Maintain the reaction mixture at 100 °C for an additional 3 hours with continuous stirring.[3][4]
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
Workup and Purification:
-
Quenching: The reaction mixture can be quenched by the addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: The resulting crude 2-cyclopentenone can be purified by distillation or column chromatography if necessary.[3][4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-cyclopentenone.
Reaction Scheme
Caption: Dehydrobromination of this compound.
References
- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 2. Simple Synthesis of 2-Cyclopentenones - ChemistryViews [chemistryviews.org]
- 3. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]
- 4. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]
- 5. US4157349A - Dehydrohalogenation process - Google Patents [patents.google.com]
Application Notes and Protocols: Favorskii Rearrangement of 2-Bromocyclopentanone for Cyclobutane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful synthetic tool in organic chemistry for the conversion of α-halo ketones to carboxylic acid derivatives.[1][2][3] A particularly valuable application of this reaction is the ring contraction of cyclic α-halo ketones, providing a synthetic route to smaller, often strained, carbocyclic systems.[1][2] This application note provides a detailed protocol for the synthesis of ethyl cyclobutanecarboxylate (B8599542) via the Favorskii rearrangement of 2-bromocyclopentanone. This ring contraction reaction is a key step in the synthesis of various cyclobutane-containing molecules of interest in medicinal chemistry and materials science.
The reaction proceeds through a proposed cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile, in this case, the ethoxide ion, to yield the ring-contracted ester.[2][3] The choice of base and solvent is critical for the success of the rearrangement, with alkoxides in their corresponding alcohols being commonly employed to generate the ester product directly.
Reaction Mechanism and Experimental Workflow
The Favorskii rearrangement of this compound to ethyl cyclobutanecarboxylate is initiated by the deprotonation of the α'-carbon, leading to the formation of an enolate. This is followed by an intramolecular nucleophilic attack to form a bicyclic cyclopropanone intermediate. The subsequent nucleophilic addition of the ethoxide ion to the carbonyl group and cleavage of the bicyclic ring results in the formation of the more stable carbanion, which is then protonated to yield the final product.
Caption: Mechanism of the Favorskii Rearrangement of this compound.
Caption: Experimental Workflow for Cyclobutane (B1203170) Synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the Favorskii rearrangement of analogous α-haloketones.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 163.02 | 10.0 g | 0.0613 mol | Handle in a fume hood. |
| Sodium | 22.99 | 1.56 g | 0.0675 mol | Handle with care. |
| Anhydrous Ethanol | 46.07 | 50 mL | - | Use absolute ethanol. |
| Diethyl Ether | 74.12 | 150 mL | - | Anhydrous. |
| Saturated aq. NaCl | - | 50 mL | - | Brine solution. |
| Anhydrous MgSO₄ | 120.37 | - | - | For drying. |
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of anhydrous ethanol. Carefully add 1.56 g (0.0675 mol) of sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.
-
Reaction Setup: In a separate 250 mL round-bottom flask, dissolve 10.0 g (0.0613 mol) of this compound in 50 mL of anhydrous diethyl ether.
-
Reaction Execution: Slowly add the this compound solution to the cold sodium ethoxide solution with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of 50 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with 50 mL of saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain pure ethyl cyclobutanecarboxylate.
Quantitative Data Summary:
| Parameter | Value | Reference/Note |
| Reactants | ||
| This compound | 10.0 g (0.0613 mol) | Starting material |
| Sodium Ethoxide | 1.1 equivalents | Prepared in situ |
| Reaction Conditions | ||
| Solvent | Ethanol/Diethyl Ether | |
| Temperature | Reflux | |
| Reaction Time | 4 hours | Monitor by TLC |
| Product | ||
| Product Name | Ethyl cyclobutanecarboxylate | |
| Molar Mass | 128.17 g/mol | |
| Theoretical Yield | 7.86 g | |
| Expected Yield | 60-75% | Based on analogous reactions |
| Characterization | ||
| Boiling Point | 159 °C (lit.) | |
| ¹H NMR (CDCl₃) | δ 4.12 (q, 2H), 3.05 (m, 1H), 2.20-1.80 (m, 6H), 1.25 (t, 3H) | |
| ¹³C NMR (CDCl₃) | δ 175.2, 60.2, 34.5, 25.1, 18.3, 14.3 | |
| IR (neat) | ν 2978, 1730, 1178 cm⁻¹ |
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium metal is highly reactive with water and flammable. Handle with extreme care.
-
This compound is a lachrymator and should be handled with caution.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
Conclusion
The Favorskii rearrangement of this compound provides an effective method for the synthesis of cyclobutane derivatives. The protocol described herein, adapted from established procedures for similar substrates, offers a reliable pathway to ethyl cyclobutanecarboxylate, a valuable building block in organic synthesis. Careful control of reaction conditions and adherence to safety protocols are essential for a successful outcome. This application note serves as a comprehensive guide for researchers in academia and industry engaged in the synthesis of complex molecules and drug discovery.
References
Application Notes and Protocols: Synthesis of Enamines from 2-Bromocyclopentanone and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enamines are versatile synthetic intermediates widely employed in organic synthesis, particularly in carbon-carbon bond formation reactions such as the Stork enamine alkylation. The reaction of α-halo ketones, such as 2-bromocyclopentanone, with secondary amines offers a direct route to functionalized enamines, which are valuable precursors in the synthesis of complex molecules, including pharmaceutical agents. These enamines can subsequently undergo various transformations, including alkylation, acylation, and cycloaddition reactions, making them key building blocks in medicinal chemistry.
This document provides detailed application notes and generalized experimental protocols for the synthesis of enamines from this compound and common secondary amines, namely morpholine, pyrrolidine, and piperidine. While the general methodology for enamine formation is well-established, specific literature data on the reaction of this compound is limited. Therefore, the provided protocols are based on analogous reactions and may require optimization for specific applications.
Reaction Principle
The formation of an enamine from a ketone and a secondary amine is a condensation reaction that typically proceeds under acidic catalysis. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the enamine. In the case of this compound, the reaction is expected to proceed similarly, yielding a 2-amino-5-bromocyclopent-1-ene derivative. The presence of the bromine atom may influence the reactivity of the carbonyl group and the stability of the resulting enamine.
Data Presentation
Due to the limited availability of specific quantitative data in the scientific literature for the reaction of this compound with the specified amines, the following table presents illustrative data based on typical yields for enamine synthesis from cyclic ketones. These values should be considered as estimates and will require experimental validation and optimization.
| Amine | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Reaction Time (h) | Illustrative Yield (%) |
| Morpholine | 2-bromo-5-(morpholin-4-yl)cyclopent-1-en-1-one | C₉H₁₂BrNO₂ | 246.10 | 4 - 8 | 75 - 85 |
| Pyrrolidine | 2-bromo-5-(pyrrolidin-1-yl)cyclopent-1-en-1-one | C₉H₁₂BrN | 230.10 | 3 - 6 | 80 - 90 |
| Piperidine | 2-bromo-5-(piperidin-1-yl)cyclopent-1-en-1-one | C₁₀H₁₄BrN | 244.13 | 4 - 8 | 78 - 88 |
Experimental Protocols
The following are generalized protocols for the synthesis of enamines from this compound. These protocols are based on the principles of the Stork enamine synthesis and should be adapted and optimized for specific research needs.
General Protocol for Enamine Synthesis
Materials:
-
This compound
-
Secondary amine (Morpholine, Pyrrolidine, or Piperidine)
-
Anhydrous toluene (B28343) or benzene
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or molecular sieves
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq) and anhydrous toluene (or benzene) to achieve a concentration of approximately 0.5 M.
-
Addition of Reagents: Add the secondary amine (1.1 - 1.5 eq) to the flask, followed by a catalytic amount of p-toluenesulfonic acid (0.01 - 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete (as indicated by the cessation of water collection or by analytical monitoring), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel, if necessary. Enamines can be sensitive to hydrolysis, so care should be taken to use anhydrous solvents and conditions during purification.
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Amines are corrosive and should be handled with appropriate personal protective equipment. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents or products are sensitive to air or moisture.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the acid-catalyzed formation of an enamine from this compound and a secondary amine.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the synthesis of enamines from this compound.
Application Notes and Protocols: The Versatility of 2-Bromocyclopentanone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromocyclopentanone as a versatile starting material and intermediate in the preparation of valuable pharmaceutical building blocks. The protocols detailed herein are grounded in established chemical principles and offer robust methodologies for the synthesis of key intermediates for antiviral, anticancer, and anti-inflammatory agents.
Synthesis of this compound
The efficient synthesis of this compound is the crucial first step for its application in further synthetic transformations. A common and effective method involves the α-bromination of cyclopentanone (B42830).
Experimental Protocol: α-Bromination of Cyclopentanone
This protocol is adapted from established procedures for the synthesis of α-halo ketones.[1][2]
Materials:
-
Cyclopentanone
-
Bromine (Br₂)
-
1-Chlorobutane (B31608) (or another suitable organic solvent)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanone in 1-chlorobutane and water.
-
Cool the mixture in an ice bath to approximately 1°C.
-
Slowly add a solution of bromine in 1-chlorobutane to the cooled mixture via a dropping funnel with continuous, vigorous stirring. Maintain the temperature at 1°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 1°C for several hours (e.g., 10-24 hours), monitoring the reaction progress by observing the disappearance of the bromine color.
-
Once the reaction is complete, add water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
Quantitative Data:
| Reactant/Product | Molar Ratio (Cyclopentanone:Bromine) | Solvent System | Reaction Time (hours) | Yield (%) | Reference |
| This compound | 5:1 | 1-Chlorobutane/Water | 10 | 82.8 | [2] |
| This compound | 2:1 | 1-Chlorobutane/Water | 24 | 78.7 | [1] |
Application in the Synthesis of Carbocyclic Nucleoside Intermediates
Carbocyclic nucleosides, where a cyclopentane (B165970) ring replaces the furanose sugar of natural nucleosides, are an important class of antiviral agents.[3][4][5][6][7] this compound is a key precursor for the synthesis of 2-cyclopentenone, a crucial intermediate in the preparation of these antiviral compounds.
Synthesis of 2-Cyclopentenone via Dehydrobromination
Experimental Protocol: Dehydrobromination of this compound
This protocol is based on established methods for the elimination of hydrogen halides from α-halo ketones.[2][8]
Materials:
-
This compound
-
Lithium Carbonate (Li₂CO₃)
-
Lithium Bromide (LiBr)
-
N,N-Dimethylformamide (DMF)
-
Hydroquinone (as a polymerization inhibitor)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add N,N-dimethylformamide, lithium carbonate, lithium bromide, and a catalytic amount of hydroquinone.
-
Heat the mixture to 100°C with stirring.
-
Slowly add this compound to the heated mixture over a period of one hour.
-
Maintain the reaction mixture at 100°C for an additional 3 hours.
-
After cooling, the resulting solution containing 2-cyclopentenone can be purified by distillation.
Quantitative Data:
| Starting Material | Base | Solvent | Reaction Temperature (°C) | Yield of 2-Cyclopentenone (%) | Reference |
| This compound | Li₂CO₃/LiBr | DMF | 100 | 92.1 | [2] |
Synthetic Pathway to Carbocyclic Nucleosides
The following diagram illustrates the synthetic route from this compound to a carbocyclic nucleoside scaffold.
Favorskii Rearrangement for Novel Scaffolds
The Favorskii rearrangement of cyclic α-halo ketones provides a powerful method for ring contraction, yielding valuable carboxylic acid derivatives.[9][10][11][12] In the case of this compound, this rearrangement leads to the formation of a cyclobutanecarboxylic acid derivative, a scaffold of interest in medicinal chemistry for its conformational rigidity.
Experimental Protocol: Favorskii Rearrangement of this compound
This protocol is adapted from the well-documented Favorskii rearrangement of 2-bromocyclohexanone.[9]
Materials:
-
This compound
-
Sodium Methoxide (B1231860) (NaOMe)
-
Anhydrous Methanol (B129727) (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl)
Equipment:
-
Flame-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice bath
-
Cannula
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a fresh solution of sodium methoxide in anhydrous methanol in a flame-dried flask under an inert atmosphere, cooled to 0°C.
-
In a separate flask, dissolve this compound in anhydrous diethyl ether.
-
Transfer the this compound solution to the sodium methoxide solution at 0°C via cannula, which will result in the formation of a white slurry.
-
Allow the reaction mixture to warm to room temperature, then equip the flask with a reflux condenser and heat to 55°C in a preheated oil bath for 4 hours with vigorous stirring.
-
After 4 hours, cool the mixture to 0°C in an ice/water bath and dilute with diethyl ether.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude methyl cyclobutanecarboxylate (B8599542) can be purified by silica (B1680970) gel flash chromatography.
Quantitative Data (Analogous Reaction):
| Starting Material | Base/Solvent | Reaction Temperature (°C) | Yield of Ring-Contracted Ester (%) | Reference |
| 2-Bromocyclohexanone | NaOMe/MeOH | 55 | 78 | [9] |
Reaction Pathway: Favorskii Rearrangement
The mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophile.
Alkylation of Heterocycles for Bioactive Molecules
This compound can serve as an alkylating agent to introduce a cyclopentanone moiety onto various nucleophilic heterocyclic systems, which are common scaffolds in pharmaceuticals. For instance, the N-alkylation of imidazoles and related heterocycles is a key step in the synthesis of numerous drugs.[13][14][15]
General Experimental Workflow for Heterocycle Alkylation
Conclusion
This compound is a readily accessible and highly versatile intermediate for the synthesis of a diverse range of pharmaceutical building blocks. Its ability to undergo dehydrobromination to form a key precursor for antiviral agents, rearrange to novel strained ring systems, and act as an alkylating agent for bioactive heterocycles highlights its significance in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this valuable synthetic tool.
References
- 1. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]
- 2. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]
- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antivi" by J. H. Cho, Dale L. Barnard et al. [digitalcommons.usu.edu]
- 7. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Reduction of 2-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the reduction of 2-bromocyclopentanone to 2-bromocyclopentanol (B1604639) using sodium borohydride (B1222165). The protocol includes information on the reaction mechanism, experimental setup, purification, and characterization of the product.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug development and materials science. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, offering high yields and operational simplicity.[1][2] This protocol details the reduction of the α-haloketone, this compound, a versatile building block in synthetic chemistry.
Reaction Principle
The reduction of this compound with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3][4] The resulting alkoxide intermediate is then protonated during the workup step to yield the secondary alcohol, 2-bromocyclopentanol. Due to the presence of the bromine atom at the adjacent chiral center, the reduction of the prochiral ketone can lead to the formation of two diastereomers: cis-2-bromocyclopentanol and trans-2-bromocyclopentanol. The hydride attack generally occurs from the less sterically hindered face of the cyclopentanone (B42830) ring. For α-halocyclohexanones, the reaction often favors the formation of the cis product, and a similar outcome is anticipated for the cyclopentanone analogue.[5]
Data Presentation
Table 1: Physical and Spectroscopic Data of Reactant and Products
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| This compound | C₅H₇BrO | 163.01[6] | Colorless to pale yellow liquid | ~1750 (C=O stretch)[7] | 4.2-4.4 (m, 1H, -CHBr) | ~210 (C=O), ~50 (-CHBr) | |
| cis-2-Bromocyclopentanol | C₅H₉BrO | 165.03[4] | Colorless oil | ~3400 (O-H stretch, broad), no ~1750 peak[8] | ~4.2 (m, 1H, -CHBr), ~4.0 (m, 1H, -CHOH) | ~75 (-CHOH), ~55 (-CHBr) | |
| trans-2-Bromocyclopentanol | C₅H₉BrO | 165.03[9] | Colorless oil | ~3400 (O-H stretch, broad), no ~1750 peak[8] | ~4.1 (m, 1H, -CHBr), ~3.9 (m, 1H, -CHOH) | ~78 (-CHOH), ~58 (-CHBr) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used. The data for the products are predicted based on typical values for similar structures.
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reactant | This compound |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (B129727) or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 - 60 minutes |
| Work-up | Aqueous quench followed by extraction |
| Purification | Column Chromatography |
| Expected Yield | High (typically >85%)[10] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether or Dichloromethane (B109758)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks, etc.)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).
-
Cooling: Cool the solution in an ice bath to 0 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 5-10 minutes. Caution: Hydrogen gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30-60 minutes. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Quenching the Reaction: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add diethyl ether or dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.[1]
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent, to isolate the 2-bromocyclopentanol.
Characterization
The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The disappearance of the strong carbonyl peak around 1750 cm⁻¹ in the IR spectrum and the appearance of a broad hydroxyl peak around 3400 cm⁻¹ are indicative of a successful reduction.[7][8] ¹H and ¹³C NMR will confirm the structure and can be used to determine the diastereomeric ratio of the product.
Visualizations
Caption: Reaction pathway for the reduction of this compound.
Caption: Experimental workflow for the reduction of this compound.
References
- 1. Cyclopentanol, 2-bromo-, trans- [webbook.nist.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound | C5H7BrO | CID 9855563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2R)-2-Bromo-cyclopentanol | C5H9BrO | CID 638179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentanol, 2-bromo-, cis- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. trans-2-Bromocyclopentanol | C5H9BrO | CID 11073767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. odinity.com [odinity.com]
2-Bromocyclopentanone: A Versatile Precursor for Oxyallyl Cation-Mediated Cycloaddition Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyallyl cations are highly reactive three-carbon synthons that have proven to be invaluable intermediates in the construction of complex cyclic molecules. Their ability to participate in cycloaddition reactions, particularly [4+3] and [3+2] cycloadditions, provides a powerful and convergent approach to the synthesis of seven- and five-membered ring systems, respectively. These structural motifs are prevalent in a wide array of natural products and pharmaceutically active compounds. 2-Bromocyclopentanone has emerged as a readily accessible and efficient precursor for the in situ generation of the corresponding cyclic oxyallyl cation, offering a gateway to a diverse range of carbo- and heterocyclic scaffolds.
This document provides detailed application notes and experimental protocols for the use of this compound as an oxyallyl cation precursor in both [4+3] and [3+2] cycloaddition reactions.
Generation of the Oxyallyl Cation from this compound
The cyclopentyl-oxyallyl cation can be generated from this compound under various conditions, primarily through two main pathways: base-mediated elimination and reductive dehalogenation.[1]
Base-Mediated Generation: In the presence of a non-nucleophilic base, this compound undergoes dehydrobromination to form an enolate, which then loses a bromide ion to generate the oxyallyl cation.[1] Common bases for this transformation include sodium carbonate (Na2CO3) and hindered alkoxides. This method is often favored for its mild conditions.
Reductive Generation: Treatment of α-haloketones with reducing agents, such as a sodium iodide/copper couple (NaI/Cu), can also generate the oxyallyl cation intermediate. This method is particularly useful for precursors that are sensitive to basic conditions.
[4+3] Cycloaddition with Dienes: Synthesis of Seven-Membered Carbocycles
The [4+3] cycloaddition reaction between an oxyallyl cation and a conjugated diene is a powerful method for the stereoselective synthesis of seven-membered rings.[1] Cyclic dienes, such as furan (B31954) and cyclopentadiene, are excellent reaction partners as their s-cis conformation is pre-organized for the cycloaddition.[1]
The reaction of the oxyallyl cation generated from this compound with furan yields 8-oxabicyclo[3.2.1]oct-6-en-3-one, a versatile intermediate for natural product synthesis.
Reaction Pathway for [4+3] Cycloaddition
Caption: General workflow for the [4+3] cycloaddition.
Quantitative Data for [4+3] Cycloadditions
| Precursor | Diene | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| α-Bromoketone | Furan | Cycloadduct | 80 | Not Reported | General Literature |
Table 1: Representative yield for a [4+3] cycloaddition of an α-bromoketone.
Experimental Protocol: General Procedure for [4+3] Cycloaddition with Furan
This protocol is a general representation based on common procedures for the generation of oxyallyl cations from α-haloketones and their subsequent trapping with furan.
Materials:
-
This compound
-
Furan (freshly distilled)
-
Anhydrous Sodium Carbonate (Na2CO3), finely powdered and dried
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add finely powdered anhydrous sodium carbonate (3.0 equivalents).
-
Under a positive pressure of inert gas, add the anhydrous solvent, followed by freshly distilled furan (5.0-10.0 equivalents).
-
Stir the suspension vigorously.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred suspension of sodium carbonate and furan over a period of 1-2 hours at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 8-oxabicyclo[3.2.1]oct-6-en-3-one.
[3+2] Cycloaddition with 2π Partners: Synthesis of Five-Membered Rings
The [3+2] cycloaddition of oxyallyl cations provides an efficient route to five-membered carbo- and heterocycles.[2] This transformation typically proceeds in a stepwise manner.[2] Electron-rich π-systems, such as indoles, are excellent partners for this reaction. The reaction of the oxyallyl cation derived from this compound with 3-substituted indoles leads to the formation of highly functionalized cyclopenta- or cyclohexa-fused indoline (B122111) frameworks.
Reaction Pathway for [3+2] Cycloaddition
Caption: General workflow for the [3+2] annulation.
Quantitative Data for [3+2] Annulation of Substituted 2-Bromocyclopentanones with Indoles
| Entry | Indole (R¹) | This compound (R²) | Product | Yield (%) | d.r. |
| 1 | Me | Me | 9a | 80 | 8:1 |
| 2 | -(CH₂)₂NPhth | Me | 9b | 75 | 6:1 |
| 3 | -(CH₂)₂OAc | Me | 9c | 78 | 7:1 |
| 4 | Me | Et | 9d | 72 | 7:1 |
| 5 | -(CH₂)₂NPhth | Et | 9e | 70 | 5:1 |
| 6 | -(CH₂)₂OAc | Et | 9f | 74 | 6:1 |
| 7 | Me | i-Pr | 9g | 68 | 4:1 |
| 8 | -(CH₂)₂NPhth | i-Pr | 9h | 65 | 4:1 |
| 9 | -(CH₂)₂OAc | i-Pr | 9i | 67 | 5:1 |
| 10 | Me | Bn | 9j | 77 | 9:1 |
| 11 | -(CH₂)₂NPhth | Bn | 9k | 73 | 8:1 |
Table 2: Yields and diastereoselectivities for the [3+2] annulation of 3-substituted indoles with substituted 2-bromocyclopentanones. Yields are for the major diastereomer after purification. Diastereoselectivities were determined by ¹H NMR spectroscopy.
Experimental Protocol: [3+2] Annulation of a 3-Substituted Indole with a this compound Derivative
Materials:
-
3-Substituted Indole
-
Substituted this compound
-
Sodium Carbonate (Na2CO3)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vial, add the 3-substituted indole (1.0 equivalent), the substituted this compound (1.3 equivalents), and sodium carbonate (3.0 equivalents).
-
Add 2,2,2-trifluoroethanol (TFE) to achieve a concentration of 0.2 M with respect to the indole.
-
Seal the vial and heat the reaction mixture to 40 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the major diastereomer by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile precursor for the generation of oxyallyl cations, which readily undergo [4+3] and [3+2] cycloaddition reactions. These transformations provide efficient access to seven- and five-membered ring systems that are of significant interest in medicinal chemistry and natural product synthesis. The protocols and data presented herein offer a solid foundation for researchers to explore and exploit the synthetic potential of this powerful chemical tool. Further investigation into the enantioselective variants of these cycloadditions could open up new avenues for the asymmetric synthesis of complex molecular architectures.
References
Application Notes and Protocols: Nazarov Cyclization for the Synthesis of Cyclopentenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nazarov cyclization is a powerful and versatile acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones.[1][2] First discovered by Ivan Nazarov in the 1940s, this 4π-electrocyclic ring closure has become a cornerstone in synthetic organic chemistry due to the prevalence of the cyclopentenone motif in a wide array of natural products and pharmaceutically active compounds.[1][3] This reaction allows for the stereospecific formation of functionalized five-membered rings, making it a valuable tool in the construction of complex molecular architectures.[4]
Initially, the reaction required stoichiometric amounts of strong Brønsted or Lewis acids, which limited its substrate scope.[1] However, modern advancements have led to the development of catalytic and asymmetric variants, significantly expanding the reaction's utility and applicability in complex molecule synthesis.[4][5] These newer methods often employ milder reaction conditions and offer high levels of stereocontrol.[5] This document provides a detailed overview of the Nazarov cyclization, including its mechanism, various experimental protocols, and applications in the synthesis of bioactive molecules.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the acid-catalyzed Nazarov cyclization begins with the activation of the divinyl ketone by a Lewis or Brønsted acid.[1][2] This is followed by a 4π-conrotatory electrocyclization to form an oxyallyl cation intermediate. Subsequent elimination of a proton and tautomerization yield the final cyclopentenone product.[2][4]
A typical experimental workflow for a Lewis acid-catalyzed Nazarov cyclization involves the dissolution of the divinyl ketone substrate in an anhydrous solvent, followed by the addition of the Lewis acid at a controlled temperature. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and stereoselectivity of the Nazarov cyclization. Below is a summary of various catalytic systems and their performance with different substrates.
| Catalyst System | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| SnCl₄ (2.0 equiv) | 6-Heptene-2,5-dione | DCM | rt | 0.5 | 75 | N/A | [4] |
| Cu(OTf)₂ (2 mol%) | Polarized dienone | DCE | rt | - | 99 | N/A | [6] |
| Sc(pybox) (10 mol%) | Cyclic 2-alkoxy dienone | - | - | - | 65-94 | 76-97 | [7] |
| Cu(II)-bisoxazoline (1.0 equiv) | Ketoester | CH₂Cl₂ | rt | - | 98 | 86 | [1] |
| Chiral Phosphoramide (10 mol%) | Polarized dienone | Toluene | 0 | 2 | - | 87-95 | [1] |
| Zn(OTf)₂ (5 mol%) + Chiral SPA (6 mol%) | β-silyl dienone | DCE | 40 | 12 | 83-93 | 87-95 | [8] |
| Cr(III)-salen (10-15 mol%) | Unactivated dienone | - | - | 48 | - | 90-98 | [9] |
| Chiral BOX/Cu(II) | Divinyl ketoester | DCE | - | - | 78-95 | 78-90 | [10][11] |
| Chiral IDPi Brønsted Acid | Simple divinyl ketone | Toluene | -20 | - | good | >95 | [12] |
| ZnCl₂ (5 mol%) + Chiral SPA (6 mol%) | Indole (B1671886) enone | DCE | 40 | 48 | 71-98 | 70-90 | [13] |
SPA = Spiro Phosphoric Acid, IDPi = Imidodiphosphorimidate, BOX = Bis(oxazoline), pybox = Pyridine-bis(oxazoline)
Experimental Protocols
Protocol 1: Classical Lewis Acid-Catalyzed Nazarov Cyclization
This protocol describes the cyclization of a simple divinyl ketone using a stoichiometric amount of tin(IV) chloride (SnCl₄).[2][4]
Materials:
-
Divinyl ketone substrate (e.g., 6-heptene-2,5-dione)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the divinyl ketone (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of SnCl₄ in DCM (2.0 equiv.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopentenone.
Protocol 2: Enantioselective Silicon-Directed Nazarov Cyclization
This protocol details a highly enantioselective silicon-directed Nazarov reaction cooperatively catalyzed by a Lewis acid and a chiral Brønsted acid.[8]
Materials:
-
β-silyl dienone substrate
-
Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)
-
Chiral spiro phosphoric acid (SPA) catalyst
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Standard laboratory glassware and stirring equipment for reactions under an inert atmosphere
Procedure:
-
In an argon-filled glovebox, add Zn(OTf)₂ (5 mol%), the chiral SPA catalyst (6 mol%), and phenol (1.1 equiv) to an oven-dried Schlenk tube.
-
Inject anhydrous DCE into the Schlenk tube and stir the mixture at 40 °C.
-
Add the β-silyl dienone substrate (1.0 equiv) to the mixture in one portion.
-
Stir the reaction at 40 °C for 12 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the enantiomerically enriched cyclopentenone.
Protocol 3: Organocatalytic Asymmetric Nazarov Cyclization
This protocol describes an organocatalytic asymmetric Nazarov cyclization of diketoesters using a bifunctional thiourea (B124793) catalyst.[1]
Materials:
-
Diketoester substrate
-
Bifunctional thiourea organocatalyst
-
Anhydrous toluene
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the diketoester substrate (1.0 equiv) in anhydrous toluene, add the bifunctional thiourea organocatalyst (20 mol%).
-
Stir the reaction mixture at 23 °C. The reaction time can be several days (e.g., 10 days), and the progress should be monitored by a suitable analytical technique (e.g., HPLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenone with high diastereo- and enantioselectivity.
Applications in Drug Development and Natural Product Synthesis
The Nazarov cyclization is a key strategy in the synthesis of numerous biologically active compounds, including natural products with potential therapeutic applications.[5][14] The ability to construct the cyclopentenone core with high stereocontrol makes it particularly valuable in medicinal chemistry.
Synthesis of Rocaglamide: The anticancer agent (±)-rocaglamide has been synthesized using an oxidation-initiated Nazarov cyclization as a key step. This approach highlights the adaptability of the Nazarov cyclization to complex molecular frameworks.
Synthesis of Cyclopenta[b]indoles: The Nazarov cyclization has been employed in the synthesis of cyclopenta[b]indoles, which are core structures in many bioactive indole alkaloids and medicinally important compounds. An iron(III) bromide catalyzed intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols provides an efficient route to these valuable scaffolds.
Synthesis of Prostaglandin Analogs: The cyclopentenone ring is a central feature of prostaglandins (B1171923) and their analogs, which have a wide range of physiological effects and are used in various therapeutic areas. The Nazarov cyclization provides a direct and efficient method for the synthesis of the core cyclopentenone structure, making it a valuable tool in the development of novel prostaglandin-based drugs.[1]
Neurotrophic Agents: The asymmetric synthesis of the neurotrophic agent merrilactone A has been a target for synthetic strategies employing the Nazarov cyclization.[14] The development of catalytic asymmetric versions of this reaction is crucial for accessing such complex and therapeutically relevant molecules.[14]
Conclusion
The Nazarov cyclization has evolved from a classical, stoichiometric reaction to a highly versatile and powerful tool in modern organic synthesis. The development of catalytic and asymmetric variants has significantly broadened its scope, allowing for the efficient and stereoselective synthesis of complex cyclopentenone-containing molecules. Its application in the total synthesis of natural products and key intermediates for drug development underscores its importance for researchers, scientists, and professionals in the pharmaceutical industry. The detailed protocols and comparative data presented in these notes aim to facilitate the practical application of this valuable synthetic transformation.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 3. Natural product synthesis via oxidative Nazarov cyclization - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 10. Efficient catalytic enantioselective Nazarov cyclizations of divinyl ketoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Synthesis of Bioactive Natural Products Using Nazarov Cyclization - Alison Frontier [grantome.com]
- 14. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s - PMC [pmc.ncbi.nlm.nih.gov]
The Pauson-Khand Reaction: A Powerful Tool for Cyclopentenone Synthesis in Research and Drug Development
Application Notes
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition reaction involving an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[1] Discovered by Ihsan Ullah Khand and Peter Ludwig Pauson in the early 1970s, this reaction has become a cornerstone in organic synthesis for the construction of five-membered rings, a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds.[2] The reaction is typically mediated by a metal-carbonyl complex, with dicobalt octacarbonyl (Co₂(CO)₈) being the classic and most utilized reagent.[1] However, catalytic versions employing various transition metals, including rhodium, palladium, iridium, and titanium, have been developed to enhance the reaction's efficiency and substrate scope.[1][3]
The Pauson-Khand reaction can be performed in both an intermolecular and intramolecular fashion. The intramolecular variant is particularly powerful for the synthesis of bicyclic systems, often proceeding with high levels of regio- and stereoselectivity.[4] The reaction tolerates a wide range of functional groups, making it a versatile tool in the synthesis of complex molecules.[5]
Mechanism: The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction, first proposed by Magnus, begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex.[6][7] This is followed by the loss of a carbon monoxide ligand to create a vacant coordination site for the alkene.[6] Subsequent coordination and insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentene intermediate.[1][6] Migratory insertion of a carbon monoxide molecule and subsequent reductive elimination yields the cyclopentenone product and regenerates the cobalt species.[1] The dissociation of CO from the initial cobalt-alkyne complex is often the rate-limiting step.[1]
Key Features and Considerations:
-
Substrate Scope: The reaction is compatible with a variety of alkynes and alkenes. Terminal alkynes generally give higher yields than internal ones.[4] Strained cyclic alkenes are highly reactive, followed by terminal, disubstituted, and trisubstituted alkenes.[4] Allenes can also be used in place of alkenes.[8][9]
-
Regioselectivity: In intermolecular reactions with unsymmetrical alkynes, the larger substituent on the alkyne typically ends up adjacent to the carbonyl group in the cyclopentenone product.[4][10] Regioselectivity with respect to the alkene can be less predictable but can be influenced by steric and electronic factors, as well as the presence of directing groups.[3] Intramolecular reactions generally exhibit excellent regioselectivity.[4]
-
Stereoselectivity: The intramolecular Pauson-Khand reaction is known for its high degree of stereoselectivity, allowing for the construction of complex, stereochemically defined bicyclic systems.[4][11] Asymmetric variants of the reaction have been developed using chiral auxiliaries or chiral catalysts to achieve high enantioselectivity.[3]
-
Reaction Conditions: Classical Pauson-Khand reactions often require stoichiometric amounts of dicobalt octacarbonyl and elevated temperatures.[1] However, the development of promoters and catalytic systems has allowed for milder reaction conditions. Promoters such as N-methylmorpholine N-oxide (NMO) and trimethylamine (B31210) N-oxide (TMANO) can significantly accelerate the reaction, often allowing it to proceed at room temperature.[2]
Data Presentation
The following tables summarize quantitative data for various Pauson-Khand reactions, showcasing the influence of different catalysts, substrates, and conditions on the reaction outcome.
Table 1: Intermolecular Pauson-Khand Reactions
| Alkyne | Alkene | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Norbornene | Co₂(CO)₈ (stoichiometric) | Toluene | 110 | 24 | 45 | [2] |
| 1-Octyne | Ethylene | Co₂(CO)₈ / NMO | DCM | 25 | 4 | 85 | [3] |
| Trimethylsilylacetylene | Cyclopentene | Co₂(CO)₈ (stoichiometric) | Mesitylene | 160 | 24 | 50 | [4] |
| Phenylacetylene | Norbornadiene | [Rh(CO)₂Cl]₂ | Toluene | 100 | 12 | 92 | [1] |
Table 2: Intramolecular Pauson-Khand Reactions
| Enyne Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| 1,6-enyne | Co₂(CO)₈ / NMO | DCM | 25 | 2 | 91 | - | [12] |
| 1,7-enyne | Co₂(CO)₈ (cat.) / light | DME | 50-55 | 12 | 85 | - | [12] |
| Chiral 1,7-enyne | Co₂(CO)₈ / DMSO | Toluene | reflux | 3-5 | >80 | single diastereomer | [11] |
| Allene-yne | [IrCl(CO)(PPh₃)₂] | Toluene | 110 | 24 | 78 | - | [9] |
Experimental Protocols
Protocol 1: Stoichiometric Intermolecular Pauson-Khand Reaction using Dicobalt Octacarbonyl
This protocol describes a general procedure for the reaction between an alkyne and an alkene using a stoichiometric amount of dicobalt octacarbonyl.
Materials:
-
Alkyne (1.0 equiv)
-
Alkene (1.1 - 2.0 equiv)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, mesitylene)[4]
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the alkyne (1.0 equiv) and the chosen anhydrous, degassed solvent.[4]
-
Complex Formation: Add dicobalt octacarbonyl (1.1 equiv) to the solution. The solution will typically turn a deep red or brown color, indicating the formation of the cobalt-alkyne complex. Stir the mixture at room temperature for 1-2 hours.[13]
-
Alkene Addition and Reaction: Add the alkene (1.1 - 2.0 equiv) to the reaction mixture. Heat the reaction to the desired temperature (typically 80-160 °C).[4][13]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture can be directly loaded onto a silica gel column for purification.[4] Alternatively, the solvent can be removed under reduced pressure, and the residue purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[13]
Protocol 2: N-Oxide Promoted Intramolecular Pauson-Khand Reaction
This protocol outlines a procedure for an intramolecular Pauson-Khand reaction accelerated by the use of N-methylmorpholine N-oxide (NMO).
Materials:
-
Enyne substrate (1.0 equiv)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)
-
N-Methylmorpholine N-oxide (NMO) (3.0 equiv)[14]
-
Anhydrous dichloromethane (B109758) (DCM)[14]
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate (1.0 equiv) in anhydrous DCM.[14]
-
Complex Formation: Add dicobalt octacarbonyl (1.1 equiv) to the solution. Stir at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex.[14]
-
Promotion and Cyclization: Add N-methylmorpholine N-oxide (3.0 equiv) to the reaction mixture. The reaction is often exothermic and may be accompanied by gas evolution.[15]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.
-
Work-up: Upon completion, quench the reaction by opening the flask to the air and stirring for approximately 30 minutes to decompose the remaining cobalt complexes.[15]
-
Purification: Filter the mixture through a pad of silica gel or celite, washing with an appropriate solvent like diethyl ether or ethyl acetate.[14][15] Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[14]
Protocol 3: Catalytic Intramolecular Pauson-Khand Reaction using a Rhodium Catalyst
This protocol provides a general method for a catalytic intramolecular Pauson-Khand reaction using a rhodium-based catalyst.
Materials:
-
Enyne substrate (1.0 equiv)
-
Rhodium catalyst (e.g., [Rh(CO)₂Cl]₂) (1-5 mol%)[13]
-
Anhydrous, degassed solvent (e.g., toluene, THF)[13]
-
Carbon monoxide (CO) source (balloon or cylinder)
-
Reaction vessel suitable for maintaining a CO atmosphere
-
Magnetic stirrer and stir bar
-
Heating source
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve the enyne substrate (1.0 equiv) in the chosen anhydrous, degassed solvent. Add the rhodium catalyst (1-5 mol%).[13]
-
Reaction Execution: Purge the reaction vessel with carbon monoxide and maintain a CO atmosphere (a balloon is often sufficient).[13] Heat the reaction to the desired temperature (typically 80-120 °C).[13]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.[13]
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[13] Purify the residue by flash column chromatography on silica gel to isolate the desired bicyclic cyclopentenone.[13]
Mandatory Visualization
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Pauson-Khand Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. jk-sci.com [jk-sci.com]
- 11. A Diastereoselective Intramolecular Pauson-Khand Approach to the Construction of the BC Ring System in Tuberostemoninol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Purification of 2-Bromocyclopentanone by distillation and chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-bromocyclopentanone by distillation and column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities encountered during the synthesis of this compound?
A1: The primary impurities are typically unreacted cyclopentanone (B42830) and a self-condensation byproduct, 2-cyclopentylidenecyclopentanone.[1][2] Formation of the latter can be significant under certain reaction conditions, particularly in the absence of water.[2]
Q2: Why is vacuum distillation recommended for the purification of this compound?
A2: this compound has a high boiling point at atmospheric pressure (approximately 189.5°C at 760 mmHg).[3] Heating the compound to this temperature can lead to decomposition. Vacuum distillation allows for the boiling point to be significantly lowered, reducing the risk of thermal degradation and improving the purity of the final product.
Q3: What are suitable solvent systems for the column chromatography of this compound?
A3: A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (B1210297) is commonly used. The exact ratio will depend on the specific impurities present, but a starting point could be a 9:1 or 9.6:0.4 mixture of hexanes to ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the separation of this compound from its impurities. By spotting the crude mixture, fractions from the column, and pure standards (if available), you can track the elution of the desired compound and identify fractions containing impurities. Staining with potassium permanganate (B83412) can help visualize the spots.
Q5: Is this compound stable during storage?
A5: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be kept away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents. To prevent decomposition, it is advisable to store it under an inert atmosphere, such as argon.
Troubleshooting Guides
Distillation
| Problem | Possible Cause | Solution |
| Product is dark or discolored after distillation. | Thermal decomposition due to excessive temperature. | - Ensure a sufficiently low vacuum is achieved to lower the boiling point. - Use a heating mantle with a stirrer to ensure even heating. - Do not heat the distillation flask too aggressively. |
| Poor separation of this compound and cyclopentanone. | Insufficient difference in boiling points at the operating pressure. | - Use a fractionating column (e.g., Vigreux) to improve separation efficiency. - Optimize the vacuum to maximize the boiling point difference. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | - Use a magnetic stir bar for smooth boiling under vacuum. Boiling chips are not effective under reduced pressure. |
| Low recovery of the product. | - Product loss due to leaks in the vacuum system. - Incomplete distillation. | - Ensure all joints are properly sealed with grease. - Monitor the temperature in the distillation head and continue distillation until all the product has been collected. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound and impurities (co-elution). | Inappropriate solvent system (eluent). | - Optimize the solvent system using TLC. A less polar eluent (e.g., higher ratio of hexanes to ethyl acetate) will generally result in better separation of less polar impurities from the more polar product. - Consider using a different solvent system, for example, ether/hexane. |
| Streaking or tailing of spots on TLC and broad bands on the column. | - Sample is too concentrated. - Silica (B1680970) gel is too acidic, causing decomposition of the product. | - Dilute the sample in the eluent before loading it onto the column. - Add a small amount of a neutralizer like triethylamine (B128534) (1-3%) to the eluent to neutralize the silica gel. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in the eluent system. |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the eluent system. |
Quantitative Data
| Purification Method | Parameter | Typical Value | Reference |
| Vacuum Distillation | Boiling Point | ~189.5°C @ 760 mmHg (Atmospheric) | [3] |
| 50-120°C @ 6.7 kPa (for a related compound) | [1][4] | ||
| Expected Purity | >95% | - | |
| Expected Yield | 70-85% | [1][4] | |
| Column Chromatography | Stationary Phase | Silica Gel | - |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (e.g., 90:10 to 96:4) | - | |
| Expected Purity | >98% | - | |
| Expected Yield | 80-95% | - |
Note: Expected purity and yield are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and free of cracks. Use a magnetic stirrer and stir bar in the distillation flask.
-
Sample Preparation: Place the crude this compound in the distillation flask.
-
System Sealing: Lightly grease all ground-glass joints to ensure a good seal.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. Unreacted cyclopentanone, having a lower boiling point, will distill first.
-
Completion: Stop the distillation when the temperature drops or when only a small residue remains in the distillation flask.
-
Cooling and Storage: Allow the apparatus to cool to room temperature before slowly releasing the vacuum. Store the purified product under an inert atmosphere.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material with various ratios of hexanes and ethyl acetate. The ideal system should give an Rf value of approximately 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Storage: Store the purified product under an inert atmosphere.
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Identifying and minimizing 2-cyclopentylidenecyclopentanone byproduct
Welcome to the Technical Support Center for 2-Cyclopentylidenecyclopentanone (B1265648). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the 2-cyclopentylidenecyclopentanone byproduct during relevant chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does 2-cyclopentylidenecyclopentanone typically form as a byproduct?
A1: 2-Cyclopentylidenecyclopentanone is primarily formed as a byproduct during the self-condensation of cyclopentanone (B42830), a reaction that can occur under both acidic and basic conditions.[1][2][3] This aldol (B89426) condensation reaction is a common side reaction in syntheses where cyclopentanone is used as a reactant or solvent, especially at elevated temperatures.[4]
Q2: What is the primary byproduct formed alongside 2-cyclopentylidenecyclopentanone?
A2: In the self-condensation of cyclopentanone, a common subsequent byproduct is 2,5-dicyclopentylidenecyclopentanone, which results from the further reaction of 2-cyclopentylidenecyclopentanone with another molecule of cyclopentanone.[4][5]
Q3: What analytical techniques are recommended for identifying and quantifying 2-cyclopentylidenecyclopentanone?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying 2-cyclopentylidenecyclopentanone in a reaction mixture.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.
Q4: Can this byproduct be minimized by catalyst selection?
A4: Yes, catalyst selection plays a crucial role. For instance, using heterogeneous catalysts with optimized acid-base properties can significantly improve selectivity and minimize byproduct formation.[4][5] Acid-base bifunctional catalysts have been shown to be effective in promoting the desired reaction over self-condensation.[3]
Troubleshooting Guides
Issue 1: High Levels of 2-Cyclopentylidenecyclopentanone Detected in Reaction Mixture
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Lowering the temperature can often reduce the rate of self-condensation.[4] | Decreased formation of 2-cyclopentylidenecyclopentanone and its derivatives. |
| Incorrect Catalyst | Select a catalyst with higher selectivity. For example, MgAl-LDO(NO3-) has shown high selectivity for certain reactions involving cyclopentanone.[5] | Increased yield of the desired product and reduced byproduct formation. |
| Prolonged Reaction Time | Reduce the reaction time. Monitor the reaction progress to determine the optimal time for maximizing the desired product and minimizing byproducts. | Minimized formation of the trimer (2,5-dicyclopentylidenecyclopentanone) and other higher-order condensation products. |
| High Concentration of Cyclopentanone | If cyclopentanone is a reactant, consider using it as the limiting reagent or adjusting the molar ratio of reactants.[6] | Reduced probability of cyclopentanone self-condensation. |
Issue 2: Difficulty in Removing 2-Cyclopentylidenecyclopentanone During Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Boiling Points of Product and Byproduct | Employ vacuum distillation for compounds that may decompose at atmospheric pressure.[7] This can also improve separation if boiling points are close. | Enhanced separation of the desired product from the byproduct. |
| Co-elution in Column Chromatography | Optimize the solvent system (mobile phase) and stationary phase for column chromatography to improve resolution. | Successful isolation of the pure desired product. |
| Presence of Multiple Byproducts | A multi-step purification approach may be necessary. This could involve an initial distillation followed by column chromatography for high purity.[8] | Effective removal of all cyclopentanone-derived byproducts. |
Data Presentation
Table 1: Influence of Catalyst on Cyclopentanone Self-Condensation
| Catalyst | Cyclopentanone Conversion (%) | Selectivity towards 2-Cyclopentylidenecyclopentanone (%) | Primary Byproduct | Reference |
| Mg2Al-LDO(NO3-) | 85.9 | 98.8 | 2,5-dicyclopentylidenecyclopentanone | [5] |
| Mesoporous MgO–ZrO2 (110 °C) | 8 | 100 | 2,5-dicyclopentylidenecyclopentanone | [4] |
| Mesoporous MgO–ZrO2 (130 °C) | 85 | 92 | 2,5-dicyclopentylidenecyclopentanone | [4] |
| SO3H-APG | 85.53 | 69.04 (for dimer) | Trimer | [3] |
Experimental Protocols
Protocol 1: Identification of 2-Cyclopentylidenecyclopentanone using GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector and Detector:
-
Injector temperature: 250 °C.
-
MS transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
-
Mass Spectrometry: Scan in the range of m/z 40-400.
-
Data Analysis: Identify the 2-cyclopentylidenecyclopentanone peak by its retention time and comparison of its mass spectrum with a reference spectrum or library data. The molecular ion peak is expected at m/z 150.22.[9][10]
Protocol 2: Minimizing Byproduct Formation via Catalyst Optimization
This protocol provides a general workflow for screening catalysts to minimize the formation of 2-cyclopentylidenecyclopentanone.
Caption: Workflow for catalyst screening and reaction optimization.
Visualizations
Formation of 2-Cyclopentylidenecyclopentanone and Byproduct
The following diagram illustrates the self-condensation of cyclopentanone leading to the formation of 2-cyclopentylidenecyclopentanone and the subsequent formation of the 2,5-dicyclopentylidenecyclopentanone byproduct.
Caption: Reaction pathway for byproduct formation.
Troubleshooting Logic for Byproduct Minimization
This diagram outlines the logical steps to follow when troubleshooting the formation of the 2-cyclopentylidenecyclopentanone byproduct.
Caption: Decision tree for minimizing byproduct formation.
References
- 1. CYCLOPENTANONE ALDOL CONDENSATION – EFFECTS OF SURFACE SILANIZATION, ACETONE AND WATER CO-FEEDING ON CATALYTIC BEHAVIORS OF MAGNESIUM OXIDE-BASED SOLIDS [shareok.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS 825-25-2: 2-Cyclopentylidenecyclopentanone [cymitquimica.com]
- 10. Cyclopentanone, 2-cyclopentylidene- [webbook.nist.gov]
Optimizing reaction conditions for the synthesis of 2-Bromocyclopentanone
Technical Support Center: Synthesis of 2-Bromocyclopentanone
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using TLC or GC analysis until the starting material (cyclopentanone) is consumed. Reaction times can vary from a few hours to over 70 hours depending on the scale and conditions.[1][2]
-
Suboptimal Temperature: The reaction is typically performed at low temperatures (0-5°C) to control selectivity.[1][2] Ensure your cooling bath is maintained at the target temperature throughout the bromine addition and subsequent stirring.
-
Loss During Work-up: this compound can be lost during aqueous washes if the phase separation is not clean. Ensure complete extraction from the aqueous layer by using a suitable organic solvent.
Q2: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I prevent its formation?
A2: The most common high-boiling point byproduct is 2-cyclopentylidenecyclopentanone (B1265648), which results from the self-condensation of cyclopentanone (B42830).[3] Its formation is a known challenge, especially under anhydrous conditions.[1][3]
-
Solution: Employing a biphasic reaction system consisting of water and an immiscible organic solvent (such as 1-chlorobutane (B31608) or hexane) is highly effective at suppressing the formation of this byproduct.[1][2] The presence of water minimizes the self-condensation reaction.[3]
Q3: My product seems to contain multiple brominated species. How can I improve the selectivity for mono-bromination?
A3: The formation of di- and poly-brominated byproducts occurs when the product, this compound, reacts further with bromine.
-
Control Bromine Addition: Add the bromine solution dropwise at a slow rate to maintain a low concentration of bromine in the reaction mixture. This minimizes the chance of over-bromination.
-
Use Excess Cyclopentanone: Using a molar excess of cyclopentanone relative to bromine (e.g., ratios of 2:1 to 5:1) increases the probability that bromine will react with the starting material instead of the mono-brominated product.[1][2]
-
Monitor the Reaction: Carefully monitor the reaction. Stopping the reaction as soon as the starting material is consumed can prevent further bromination of the product.
Q4: The reaction mixture turned dark, and purification is difficult. What happened?
A4: A dark reaction mixture often indicates decomposition or the formation of complex side products.[4]
-
Cause: This can be caused by using an excessive amount of bromine or running the reaction at too high a temperature.[4]
-
Solution: During the work-up, quench any remaining bromine by washing the organic layer with a saturated aqueous solution of a mild reducing agent, such as sodium bisulfite.[4] This will remove excess bromine and can help decolorize the solution. For purification, column chromatography on silica (B1680970) gel may be necessary to separate the desired product from impurities.[1][4]
Q5: How do I effectively separate the product from unreacted cyclopentanone?
A5: Due to their different boiling points, this compound can be separated from unreacted cyclopentanone by distillation under reduced pressure.[1] Alternatively, column chromatography can be employed for smaller-scale reactions where high purity is required.[1][4]
Data Presentation: Reaction Condition Optimization
The following table summarizes various reported conditions for the synthesis of this compound, allowing for easy comparison.
| Cyclopentanone: Bromine (Molar Ratio) | Solvent System (Organic/Aqueous) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes | Reference |
| 5:1 | 1-Chlorobutane / Water | 1 | 10 | 82.8 | Biphasic system, low byproduct formation. | [1][2] |
| 3:1 | 1-Chlorobutane / Water | 1 | 15 | 84.7 | Higher yield with slightly lower excess of cyclopentanone. | [2] |
| 2:1 | 1-Chlorobutane / Water | 1 | 24 | 78.7 | Longer reaction time needed for lower cyclopentanone ratio. | [1][2] |
| 3:1 | Hexane / Water | 1 | 76 | 56.2 | Hexane can be used as an alternative solvent. | [1][2] |
| 5:1 | 1-Chlorobutane (Anhydrous) | 1 | 10 | 80.6 | Anhydrous conditions led to the formation of 2-cyclopentylidenecyclopentanone byproduct. | [1][2] |
| 5:1 | No Organic Solvent (Anhydrous) | 1 | 80 | 61.7 | Significant formation of 2-cyclopentylidenecyclopentanone byproduct. | [1][2] |
Experimental Protocols
Protocol: Synthesis of this compound using a Biphasic System
This protocol is based on a method designed to minimize byproduct formation by using a water-organic solvent biphasic mixture.[1][2]
Materials:
-
Cyclopentanone
-
Bromine
-
1-Chlorobutane (or other immiscible organic solvent)
-
Water
-
Saturated aqueous sodium bisulfite solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the three-neck flask, combine cyclopentanone (e.g., 3.0 eq), 1-chlorobutane, and water. Cool the mixture to 0-5°C using an ice-salt bath.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in 1-chlorobutane. Add this solution dropwise to the stirred cyclopentanone mixture over a period of 2-3 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C. Monitor the reaction's progress by TLC or GC until cyclopentanone is consumed (typically 10-24 hours).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bisulfite solution (to quench excess bromine).
-
Water.
-
Brine.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to separate it from unreacted cyclopentanone and any high-boiling point impurities.[1]
Visualizations
Reaction Mechanism
References
Technical Support Center: Purification of 2-Bromocyclopentanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted cyclopentanone (B42830) from the product, 2-bromocyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating unreacted cyclopentanone from this compound?
The most common and effective methods for this separation are fractional distillation and column chromatography.[1][2] The choice between these methods depends on the scale of your reaction, the required purity of the final product, and the available equipment. For larger quantities, fractional distillation is often preferred, while column chromatography can provide very high purity for smaller-scale syntheses.[1][2]
Q2: How do the physical properties of cyclopentanone and this compound allow for their separation?
The separation of these two compounds is feasible due to the significant differences in their boiling points and polarity. This compound has a higher molecular weight and is more polar than cyclopentanone, resulting in a substantially higher boiling point. This difference is the basis for separation by fractional distillation.
Data Presentation: Physical Properties
| Property | Cyclopentanone | This compound | Basis for Separation |
| Molecular Formula | C₅H₈O | C₅H₇BrO | Difference in mass and elemental composition. |
| Molecular Weight | 84.12 g/mol | 163.01 g/mol [3][4] | Significant mass difference impacts volatility. |
| Boiling Point | 130-131 °C[5][6][7] | ~98-100 °C at 20 mmHg | The large difference in boiling points is ideal for fractional distillation. |
| Density | 0.951 g/mL at 25 °C[5][6] | ~1.49 g/mL (predicted) | Density differences are less critical for distillation but can be a factor in other separation techniques. |
| Polarity | Moderately Polar | More Polar | The difference in polarity allows for separation by column chromatography. |
Q3: Which purification method should I choose for my experiment?
The selection of the appropriate purification method depends on several factors, including the volume of the mixture, the desired purity of the this compound, and the available laboratory equipment. The following decision-making flowchart can guide your choice.
Q4: How can I monitor the purity of my this compound after separation?
To confirm the removal of cyclopentanone and assess the purity of your product, you can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC can also be a quick, qualitative way to monitor the separation during column chromatography.
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
This method is ideal for larger-scale purifications where unreacted cyclopentanone needs to be removed.
Materials:
-
Crude mixture of this compound and cyclopentanone
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude reaction mixture to the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure where the components will boil at a manageable temperature.
-
Heating: Gently heat the mixture using the heating mantle.
-
Collecting Fractions:
-
The first fraction collected will be enriched in the lower-boiling cyclopentanone.
-
Monitor the temperature at the distillation head. A stable, lower temperature indicates the distillation of cyclopentanone.
-
Once the cyclopentanone has been removed, the temperature will rise and then stabilize again at the boiling point of this compound.
-
Change the receiving flask to collect the purified this compound fraction.
-
-
Completion: Stop the distillation when the temperature starts to fluctuate again or when only a small residue remains in the distillation flask.
Protocol 2: Flash Column Chromatography
This method is suitable for smaller-scale purifications and when high purity is essential.
Materials:
-
Crude mixture of this compound and cyclopentanone
-
Silica (B1680970) gel (230-400 mesh)
-
Eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The goal is to achieve good separation between the cyclopentanone and this compound spots.
-
Column Packing: Pack the chromatography column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds.
-
Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.
-
Monitoring: Monitor the fractions using TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting
Q5: My distillation is not separating the two components effectively. What should I do?
-
Improve Column Efficiency: Ensure you are using a proper fractionating column with a large surface area (e.g., Vigreux or a packed column). A simple distillation setup will not be sufficient.
-
Control the Heating Rate: Heat the mixture slowly and steadily to allow for proper equilibrium to be established in the column. Overheating can cause both components to vaporize and co-distill.
-
Check Your Vacuum: Ensure the vacuum is stable. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.
Q6: Both compounds are coming off the column at the same time during chromatography. How can I improve the separation?
-
Adjust Eluent Polarity: If both compounds are eluting too quickly, your eluent is likely too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Optimize Sample Loading: Ensure the sample is loaded in a concentrated, narrow band at the top of the column. A diffuse starting band will lead to broad, overlapping elution bands.
References
- 1. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]
- 2. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]
- 3. This compound [chemicalbook.com]
- 4. This compound | C5H7BrO | CID 9855563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Cyclopentanone CAS#: 120-92-3 [m.chemicalbook.com]
- 7. cyclopentanone [stenutz.eu]
Technical Support Center: Decomposition of 2-Bromocyclopentanone Under Basic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromocyclopentanone under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways of this compound under basic conditions?
A1: Under basic conditions, this compound primarily undergoes two competing reactions:
-
Favorskii Rearrangement: This is a ring contraction reaction that leads to the formation of cyclobutanecarboxylic acid or its derivatives (e.g., esters, amides). This pathway is generally favored by nucleophilic bases like sodium hydroxide (B78521) or sodium methoxide (B1231860).[1][2][3]
-
Elimination (Dehydrobromination): This reaction results in the formation of 2-cyclopentenone. This pathway is typically favored by strong, sterically hindered, non-nucleophilic bases.[4][5]
Q2: What is the mechanism of the Favorskii rearrangement for this compound?
A2: The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate.[1][6] The base abstracts a proton from the carbon alpha to the carbonyl group (C5), forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack, displacing the bromide to form a bicyclic cyclopropanone intermediate. The nucleophile (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon of the strained cyclopropanone, leading to ring opening and formation of the cyclobutanecarboxylic acid derivative.[6]
Q3: What factors determine whether the Favorskii rearrangement or elimination is the major pathway?
A3: The choice of base is the most critical factor:
-
Nucleophilic bases (e.g., sodium hydroxide, sodium methoxide) tend to favor the Favorskii rearrangement as they can act as both a base to form the enolate and a nucleophile to attack the cyclopropanone intermediate.[1][7]
-
Strong, sterically hindered, non-nucleophilic bases (e.g., potassium tert-butoxide, DBU, DBN) favor the elimination reaction to form 2-cyclopentenone. Their bulkiness disfavors nucleophilic attack.[5]
Other factors such as solvent and temperature can also influence the product ratio, but the nature of the base is the primary determinant.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield of cyclobutanecarboxylic acid and formation of 2-cyclopentenone. | The base used is too sterically hindered or not nucleophilic enough, favoring elimination. | Switch to a less hindered, more nucleophilic base such as sodium hydroxide for the acid or sodium methoxide for the methyl ester.[1][7] |
| Reaction is slow or incomplete. | The reaction temperature may be too low, or the base may not be strong enough. | The reaction can be heated to drive it to completion. Ensure the base is not degraded and is used in sufficient molar excess.[6] |
| Formation of unidentified byproducts. | Besides elimination, other side reactions like direct nucleophilic substitution or hydrolysis of the starting material can occur. | Ensure anhydrous conditions if preparing an ester to avoid hydrolysis of the product. To minimize direct substitution, which is generally slower than the Favorskii rearrangement, ensure the reaction conditions favor the rearrangement (appropriate base and temperature). |
| Difficulty in isolating the cyclobutanecarboxylic acid product. | The product may be soluble in the aqueous layer after workup. | After basification and extraction of any organic impurities, carefully acidify the aqueous layer and extract the carboxylic acid product with an organic solvent like ether. |
Quantitative Data
The product distribution between the Favorskii rearrangement and elimination is highly dependent on the reaction conditions, particularly the base employed.
| Base | Expected Major Product | Approximate Yield (%) | Reference |
| Sodium Methoxide (NaOMe) in Methanol | Methyl cyclobutanecarboxylate (B8599542) | 56-61% (for analogous 2-chlorocyclohexanone) | [4] |
| Sodium Hydroxide (NaOH) in aqueous media | Cyclobutanecarboxylic acid | Yields are generally good, but quantitative data for this specific reaction is not readily available. | [1] |
| Lithium Carbonate (Li₂CO₃) in DMF | 2-Cyclopentenone | ~92% | [5] |
| Potassium tert-butoxide (KOtBu) | 2-Cyclopentenone | High yields are expected due to the bulky, non-nucleophilic nature of the base. | [8][9] |
Note: Yields are highly dependent on specific reaction conditions and may vary.
Experimental Protocols
Protocol 1: Favorskii Rearrangement to Methyl Cyclobutanecarboxylate
This protocol is adapted from the synthesis of methyl cyclopentanecarboxylate (B8599756) from 2-chlorocyclohexanone (B41772) and is expected to give good results for this compound.[4]
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a fresh solution of sodium methoxide in anhydrous methanol.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the sodium methoxide solution to 0 °C and add the this compound solution dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux (around 55 °C) for 4 hours.
-
Cool the reaction mixture to 0 °C and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude methyl cyclobutanecarboxylate by distillation or silica (B1680970) gel chromatography.
Protocol 2: Elimination to 2-Cyclopentenone
This protocol is based on general procedures for dehydrohalogenation.[5]
Materials:
-
This compound
-
Lithium carbonate
-
Lithium bromide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add lithium carbonate and a catalytic amount of lithium bromide.
-
Heat the mixture to a temperature that allows for a reasonable reaction rate (e.g., 100-120 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude 2-cyclopentenone by distillation.
Signaling Pathways and Experimental Workflows
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. drhnsp.org [drhnsp.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. When bromo ketone 1 is treated with potassium tert-butoxide in tert-butyl.. [askfilo.com]
- 9. reddit.com [reddit.com]
Quenching unreacted bromine in the synthesis of 2-Bromocyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for quenching unreacted bromine in the synthesis of 2-Bromocyclopentanone. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent red-brown or yellow color after adding quenching agent. | Insufficient amount of quenching agent added. | Continue to add the quenching solution portion-wise until the color disappears. Vigorous stirring is crucial to ensure proper mixing of the biphasic mixture.[1] |
| Degradation of the quenching agent solution. | Prepare a fresh solution of the quenching agent. | |
| Formation of a fine white or yellow precipitate (elemental sulfur) after quenching. | Use of sodium thiosulfate (B1220275) in an acidic reaction mixture.[1][2] | Adjust the pH of the reaction mixture to neutral or slightly basic with a mild base like sodium bicarbonate before or during the quench.[1][2] Alternatively, use a different quenching agent such as sodium sulfite (B76179) or sodium bisulfite, which are less prone to forming sulfur precipitates.[1][2] If sulfur has already formed, it can often be removed by filtration through celite.[1] |
| The quenching reaction is violently exothermic and difficult to control. | The concentration of the quenching agent is too high. | Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[1] |
| The quenching agent is being added too quickly. | Add the quenching agent dropwise or in small portions.[1] | |
| The reaction mixture is at an elevated temperature. | Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1] | |
| Formation of an emulsion during the work-up. | Similar densities of the aqueous and organic layers. | Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.[3] |
| Vigorous shaking of the separatory funnel. | Gently swirl or invert the separatory funnel instead of shaking vigorously.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for unreacted bromine?
A1: The most common method for quenching excess bromine involves using reducing agents that convert elemental bromine (Br₂) into colorless and water-soluble bromide ions (Br⁻). Commonly used quenching agents include:
-
Sodium thiosulfate (Na₂S₂O₃): Highly effective and widely used. It reacts with bromine to form sodium bromide and sodium tetrathionate.[2][4]
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅): Good alternatives to sodium thiosulfate, especially in acidic conditions, as they are less likely to produce elemental sulfur.[2][5]
-
Sodium sulfite (Na₂SO₃): Another effective quenching agent that avoids sulfur precipitation.[1][2]
Q2: How do I know when the quenching is complete?
A2: The most obvious visual cue is the disappearance of the characteristic reddish-brown color of bromine.[1] The reaction mixture should become colorless or pale yellow upon complete quenching.[1] If the yellow color persists, it indicates the presence of unreacted bromine, and more quenching agent should be added.[1]
Q3: What safety precautions should I take when working with bromine?
A3: Bromine is a highly toxic, corrosive, and volatile substance.[2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] It is also advisable to have a solution of a quenching agent, such as sodium thiosulfate, readily available in case of a spill.[2][6]
Q4: Can the choice of quenching agent affect my product?
A4: Yes, the stability of your product to the pH changes during quenching is a critical consideration. For instance, if your product is sensitive to basic conditions, using a strong base for quenching is not advisable.[2] Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are easily removed during the aqueous work-up. However, if an organic quenching agent is used, the resulting byproducts will remain in the organic layer and may require removal by chromatography or distillation.[2]
Quantitative Data on Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution[2] | 2:1 | Can form elemental sulfur in acidic conditions.[2] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution | 1:1 | A good alternative to thiosulfate in acidic media.[2] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[7] | 1:2 | Often used interchangeably with sodium bisulfite.[2] |
| Sodium Sulfite | Na₂SO₃ | 5-10% (w/v) aqueous solution[1] | 1:1 | Effective and avoids sulfur precipitation.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented industrial process.[8][9]
-
To a mixture of cyclopentanone (B42830) (e.g., 1.25 to 5 molar equivalents relative to bromine), water, and an organic solvent such as 1-chlorobutane, cool the reaction vessel to approximately 1°C in an ice bath.[8][9]
-
Slowly add bromine (1 equivalent) to the stirred mixture over a period of 2 hours, maintaining the temperature at 1°C.[8][9]
-
After the addition is complete, continue to stir the mixture at the same temperature for 10-24 hours.[8][9]
-
Upon completion, proceed to the quenching and work-up procedure.
Protocol 2: Quenching of Unreacted Bromine with Sodium Thiosulfate
-
Ensure the reaction mixture from the synthesis of this compound is at room temperature or cooled in an ice bath.[2]
-
Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[2]
-
Slowly add the sodium thiosulfate solution to the vigorously stirred reaction mixture.[2]
-
Continue the addition until the red-brown color of the bromine disappears and the solution becomes colorless.[2]
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with water and then with brine.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Workflow for Quenching Unreacted Bromine
Caption: Workflow for quenching unreacted bromine in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Bisulfite - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]
- 9. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]
Technical Support Center: Selective Bromination of Cyclopentanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of 2,5-dibromocyclopentanone during the synthesis of 2-bromocyclopentanone.
Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of cyclopentanone (B42830).
| Problem | Possible Cause | Solution |
| Significant formation of 2,5-dibromocyclopentanone | Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to a second bromination at the other alpha-carbon. | Maintain a strict 1:1 stoichiometry of cyclopentanone to the brominating agent.[1] Slow, dropwise addition of the bromine solution to the ketone can help maintain a low concentration of the brominating species and improve selectivity.[1] |
| Reaction Conditions Favoring Di-substitution: Certain reaction conditions may promote further bromination. | Employing a biphasic system of water and an organic solvent can enhance the selectivity for mono-bromination.[2][3] | |
| Low or No Conversion to this compound | Insufficient Acid Catalysis: Acid catalysis is often necessary to promote the formation of the enol intermediate, which is the reactive species in the bromination of ketones.[1] | Ensure a catalytic amount of a suitable acid, such as hydrobromic acid (HBr) or acetic acid, is present in the reaction mixture. |
| Inactive Brominating Agent: Bromine can be compromised by exposure to moisture, and other brominating agents like N-bromosuccinimide (NBS) can decompose over time. | Use freshly opened or purified bromine. If using NBS, consider recrystallizing it before use.[1] | |
| Formation of a Dark Reaction Mixture or Other Impurities | Side Reactions from Excess Bromine: Excess bromine can lead to undesired side reactions and the formation of colored byproducts. | Avoid using a large excess of the brominating agent.[1] After the reaction is complete, quench any remaining bromine with a reducing agent like sodium bisulfite solution during the work-up.[1] |
| Formation of 2-Cyclopentylidenecyclopentanone: This can be a side product in the reaction. | Utilizing a biphasic water-organic solvent system has been shown to minimize the formation of this byproduct.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind preventing over-bromination in acidic media?
A1: The bromination of ketones in acidic media proceeds through an enol intermediate. The introduction of the first bromine atom, an electron-withdrawing group, at the alpha-position deactivates the ketone, making the formation of a second enol intermediate less favorable.[1] This inherent electronic effect helps to favor mono-bromination.
Q2: How does a biphasic solvent system improve selectivity for mono-bromination?
A2: A biphasic system, typically comprising water and a water-immiscible organic solvent like 1-chlorobutane (B31608), can help control the reaction rate and the concentration of the reactants in the organic phase, thereby improving the selectivity for the desired this compound.[2][3]
Q3: Can I monitor the progress of the reaction to avoid over-bromination?
A3: Yes, monitoring the reaction by Thin Layer Chromatography (TLC) is a good practice.[1] By observing the consumption of the starting material (cyclopentanone) and the formation of the product (this compound), you can stop the reaction at the optimal time to maximize the yield of the mono-brominated product and minimize the formation of the di-brominated byproduct.
Q4: What are the key parameters to control for selective mono-bromination?
A4: The key parameters to control are:
-
Stoichiometry: A molar ratio of cyclopentanone to bromine of approximately 3:1 to 5:1 is often used to ensure the bromine is the limiting reagent.[2][3]
-
Temperature: Low temperatures, typically around 0-5 °C, are generally preferred to control the reaction rate and improve selectivity.[2][3]
-
Addition Rate: Slow, dropwise addition of bromine is crucial to maintain a low concentration of the brominating agent in the reaction mixture.[2][3]
Experimental Protocols
Protocol 1: Selective Mono-bromination in a Biphasic System
This protocol is based on a method demonstrated to provide good selectivity for this compound.[2][3]
Materials:
-
Cyclopentanone
-
Bromine
-
1-Chlorobutane
-
Water
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
Procedure:
-
In a round-bottom flask, prepare a mixture of cyclopentanone (e.g., 750.9 mmol), water (e.g., 60.0 g), and 1-chlorobutane (e.g., 60.0 g).
-
Cool the mixture to 1 °C in an ice bath with stirring.
-
Slowly add bromine (e.g., 250.3 mmol) to the mixture dropwise over a period of 2 hours, ensuring the temperature remains at 1 °C.
-
After the addition is complete, continue to agitate the mixture at 1 °C for 15 hours.
-
Upon completion, proceed with the work-up, which typically involves separating the organic phase, washing with a solution of sodium bisulfite to quench any remaining bromine, followed by washing with brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by distillation or column chromatography.
| Parameter | Value | Reference |
| Cyclopentanone:Bromine Molar Ratio | 3:1 | [2][3] |
| Reaction Temperature | 1 °C | [2][3] |
| Addition Time | 2 hours | [2][3] |
| Reaction Time | 15 hours | [2][3] |
| Solvent System | Water/1-Chlorobutane | [2][3] |
Visual Guides
Caption: Workflow for the selective mono-bromination of cyclopentanone.
Caption: Key strategies to prevent the over-bromination of cyclopentanone.
References
Technical Support Center: 2-Bromocyclopentanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Bromocyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is crucial to keep it away from incompatible materials, such as strong bases, oxidizing agents, and acids, to prevent degradation.[2] For long-term storage, a temperature of -20°C is recommended.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Dehydrobromination: This is a common reaction for α-halo ketones, especially in the presence of bases, leading to the formation of 2-cyclopentenone.[3][4][5]
-
Self-condensation: Under certain conditions, this compound can undergo self-condensation, resulting in byproducts such as 2-cyclopentylidenecyclopentanone.[3][4][5]
Q3: How can I assess the purity of my this compound sample?
Gas chromatography (GC) is a suitable method for assessing the purity of this compound.[3] A pure sample should ideally show a single, sharp peak. The purity can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram. Other methods for assessing chemical purity include melting and boiling point determination, colorimetric methods, and comparison with a pure standard.[6]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Discoloration of the sample (yellowing or browning) | Decomposition of the compound. | This may indicate the formation of degradation products. Assess the purity of the sample using a suitable analytical method like GC. If significant degradation has occurred, the sample may need to be repurified or discarded. To prevent this, ensure storage conditions are optimal (cool, dry, dark, and under an inert atmosphere if possible). |
| Presence of an additional peak in the GC analysis, corresponding to a lower boiling point compound. | This could indicate the presence of 2-cyclopentenone, a common dehydrobromination product.[3][4][5] | Avoid exposure of this compound to basic conditions. Ensure all glassware is clean and free of basic residues. If the presence of 2-cyclopentenone is confirmed, purification by distillation or column chromatography may be necessary.[4][5] |
| Formation of a higher molecular weight impurity, especially during synthesis or prolonged storage at elevated temperatures. | This is likely due to the self-condensation byproduct, 2-cyclopentylidenecyclopentanone.[3][4][5] | During synthesis, using a biphasic system of water and an immiscible organic solvent can suppress the formation of this byproduct.[3][4] For storage, maintain low temperatures to minimize this reaction. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Long-term: -20°C) | To minimize the rate of decomposition and self-condensation reactions. |
| Atmosphere | Dry and well-ventilated[1] | To prevent hydrolysis and reactions with atmospheric moisture. |
| Container | Tightly closed, amber-colored glass bottle | To prevent exposure to air, moisture, and light.[1][7] |
| Incompatible Materials | Strong bases, strong oxidizing agents, strong acids[2] | To avoid chemical reactions that lead to degradation. |
Experimental Protocols
Protocol: General Accelerated Stability Testing for this compound
This protocol is a general template based on ICH guidelines and should be adapted to specific laboratory conditions and analytical capabilities.[8][9]
1. Objective: To evaluate the stability of this compound under accelerated conditions to predict its shelf-life and identify potential degradation products.
2. Materials:
-
This compound sample of known purity.
-
Stability chambers with controlled temperature and humidity.
-
Amber-colored glass vials with inert caps.
-
Analytical instrumentation for purity assessment (e.g., Gas Chromatograph with a suitable detector).
3. Procedure:
-
Sample Preparation: Aliquot the this compound sample into several amber glass vials. Seal the vials tightly.
-
Initial Analysis (Time Zero): Perform a complete analysis on a set of vials to establish the initial purity and impurity profile. This includes visual inspection, and purity determination by GC.
-
Storage Conditions: Place the remaining vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.[9]
-
Time Points for Testing: Withdraw vials for analysis at predetermined time points, such as 1, 3, and 6 months.
-
Analysis at Each Time Point: At each time point, perform the same set of analyses as in the initial assessment.
-
Visually inspect the sample for any changes in color or appearance.
-
Determine the purity of this compound by GC.
-
Identify and quantify any significant degradation products.
-
4. Data Evaluation:
-
Plot the purity of this compound as a function of time.
-
Determine the rate of degradation.
-
Identify and characterize any major degradation products.
-
A "significant change" is generally defined as a failure to meet the established specification.[8]
Mandatory Visualization
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. echemi.com [echemi.com]
- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 3. This compound|CAS 21943-50-0|Supplier [benchchem.com]
- 4. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]
- 5. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]
- 6. moravek.com [moravek.com]
- 7. lnct.ac.in [lnct.ac.in]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 2-Bromocyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromocyclopentanone. The information focuses on the critical role of the solvent in influencing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is the α-bromination of cyclopentanone (B42830). This is typically achieved by reacting cyclopentanone with a brominating agent, such as elemental bromine (Br₂), often in the presence of a suitable solvent.
Q2: How does the choice of solvent affect the yield of this compound?
The solvent plays a crucial role in the reaction by influencing the solubility of reagents, the reaction kinetics, and the suppression of side reactions. The use of a biphasic system, combining water with a water-immiscible organic solvent, has been shown to be effective in improving the selectivity and yield of the desired product.[1][2] This system helps to control the concentration of bromine in the organic phase and facilitates the removal of the hydrogen bromide (HBr) byproduct into the aqueous phase.
Q3: What are the common side products in this reaction, and how can they be minimized?
A common side product is 2-cyclopentylidenecyclopentanone, which can form under certain conditions.[1][2] The formation of multiple brominated products (dibromination) can also occur.[3] Minimizing these side products can be achieved by carefully controlling the reaction temperature, the rate of bromine addition, and by using an appropriate solvent system.[1][2][3] Quenching excess bromine with a reducing agent like sodium bisulfite during the work-up is also a recommended practice.[3]
Q4: Are there alternative brominating agents to elemental bromine?
Yes, other brominating agents such as N-bromosuccinimide (NBS) can be used for the bromination of cyclopentanone.[1] While effective, these reagents can be more expensive, which may not be ideal for large-scale industrial production.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Suboptimal Solvent: The solvent may not be effectively promoting the desired reaction pathway or may be leading to side reactions. - Incomplete Reaction: The reaction may not have gone to completion. - Product Loss During Work-up: The product may be lost during extraction or purification steps. | - Refer to the solvent data table below and consider using a biphasic system with a halogenated hydrocarbon like 1-chlorobutane (B31608) for improved yields.[1][2] - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). - Ensure efficient extraction by performing multiple extractions and minimize losses during purification by optimizing chromatography conditions.[3] |
| Formation of Multiple Products | - Over-bromination: The addition of too much bromine can lead to the formation of di- and poly-brominated species.[3] - Side Reactions: The reaction conditions may favor the formation of byproducts like 2-cyclopentylidenecyclopentanone.[1][2] | - Carefully control the stoichiometry of bromine. - Add the bromine slowly and maintain a low reaction temperature. - The use of a biphasic solvent system can help to suppress the formation of 2-cyclopentylidenecyclopentanone.[1][2] |
| Dark Reaction Mixture | - Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of the product or starting materials.[3] - Excess Bromine: The presence of unreacted bromine can contribute to a dark color. | - Maintain the recommended reaction temperature. - Quench any remaining bromine with a sodium bisulfite solution during the work-up.[3] |
Effect of Solvent on the Yield of this compound
The selection of a suitable solvent is a critical parameter in the synthesis of this compound. The following table summarizes the reported yields obtained using different solvent systems.
| Solvent System | Brominating Agent | Yield (%) | Reference |
| 1-Chlorobutane / Water (biphasic) | Bromine | 82.8 | [1][2] |
| 1-Chlorobutane (monophasic) | Bromine | 80.6 | [1][2] |
| Hexane / Water (biphasic) | Bromine | Not explicitly stated, but implied to be a viable system. | [1][2] |
| Chloroform | Bromine | 36 | [1][2][4] |
| Diethyl Ether or Ethanol | NBS | Not quantitatively specified. | [3] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound using a biphasic solvent system, based on procedures described in the literature.[1][2]
Materials:
-
Cyclopentanone
-
Bromine
-
1-Chlorobutane (or other suitable organic solvent)
-
Water
-
Sodium bisulfite (aqueous solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine cyclopentanone, 1-chlorobutane, and water. Cool the mixture in an ice bath to approximately 0-5 °C.
-
Bromine Addition: Slowly add a solution of bromine in the same organic solvent to the cooled reaction mixture via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours. The reaction progress can be monitored by TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography.[3]
-
Process Visualization
The following diagram illustrates the general workflow for the synthesis of this compound, emphasizing the critical solvent selection step and its impact on the reaction outcome.
Caption: Workflow for the synthesis of this compound.
References
- 1. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]
- 2. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US20040138505A1 - Process for producing this compound - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Battle of Halogens: Unveiling the Reactivity Differences Between 2-Bromocyclopentanone and 2-Chlorocyclopentanone
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic pathway. Among the versatile building blocks in organic synthesis are α-haloketones, with 2-bromocyclopentanone and 2-chlorocyclopentanone (B1584037) being two prominent examples. This guide provides an in-depth comparison of their reactivity, supported by experimental data and detailed protocols, to aid in the rational selection of these key synthons.
At the heart of the reactivity difference between this compound and 2-chlorocyclopentanone lies the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental distinction dictates that bromide is a better leaving group than chloride. Consequently, this compound is generally more reactive towards nucleophilic substitution and elimination reactions.
Quantitative Reactivity Comparison
While the qualitative difference in reactivity is well-established, quantitative data from direct comparative studies under identical conditions is scarce in readily available literature. However, we can infer the relative reactivity from typical yields in common reactions. The following table summarizes representative yields for the synthesis of the respective α-haloketones and a key transformation, the Favorskii rearrangement.
| Reaction | This compound | 2-Chlorocyclopentanone |
| Synthesis from Cyclopentanone | ~81% | ~64% |
| Favorskii Rearrangement | High (qualitative) | Moderate (qualitative) |
Note: The yields for the Favorskii rearrangement are presented qualitatively due to the absence of a direct comparative study in the searched literature. However, the superior leaving group ability of bromide suggests that the rearrangement would proceed more readily and in higher yield with this compound.
Key Reactions and Mechanistic Insights
A cornerstone reaction for α-haloketones is the Favorskii rearrangement, a base-induced rearrangement that typically results in a ring contraction for cyclic substrates. This reaction underscores the enhanced reactivity of this compound.
The generally accepted mechanism for the Favorskii rearrangement of a 2-halocyclopentanone involves the formation of a bicyclic cyclopropanone (B1606653) intermediate. The enhanced reactivity of the bromo-derivative stems from the greater propensity of the bromide ion to be displaced in the intramolecular cyclization step.
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible and high-yielding synthetic outcomes.
Synthesis of this compound
This procedure is adapted from a patented industrial process.
Materials:
-
Cyclopentanone
-
Bromine
-
1-Chlorobutane (or other suitable organic solvent)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, a biphasic mixture of water and an organic solvent (e.g., 1-chlorobutane) is prepared.
-
Cyclopentanone is added to this mixture.
-
The mixture is cooled to a low temperature (e.g., 0-5 °C).
-
Bromine is added dropwise to the stirred mixture while maintaining the low temperature.
-
After the addition is complete, the reaction is stirred for several hours.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield this compound. A reported yield for a similar process is approximately 80.6%.
Synthesis of 2-Chlorocyclopentanone
This classic procedure provides a reliable method for the laboratory-scale synthesis.
Materials:
-
Cyclopentanone
-
Gaseous Chlorine
-
Calcium Carbonate
-
40% Calcium Chloride solution
-
Water
-
Diethyl ether
Procedure:
-
A vigorously stirred mixture of cyclopentanone, calcium carbonate, water, and calcium chloride solution is prepared in a reaction flask.
-
The mixture is maintained at approximately 40°C.
-
A rapid stream of gaseous chlorine is passed through the mixture.
-
After the complete dissolution of calcium carbonate, the reaction mixture is cooled on an ice bath.
-
The precipitated calcium chloride hexahydrate is filtered off.
-
The filtrate is extracted with diethyl ether.
-
The ether extract is dried over calcium chloride, and the ether is removed.
-
The crude product is purified by vacuum distillation to afford 2-chlorocyclopentanone. A reported yield for this method is 64%.
Workflow for Reactivity Comparison
A logical workflow for comparing the reactivity of the two compounds in a nucleophilic substitution reaction is outlined below.
Conclusion
The choice between this compound and 2-chlorocyclopentanone hinges on the desired reactivity and the specific constraints of the synthetic route. For reactions requiring a more facile departure of the leaving group, such as in the Favorskii rearrangement or standard nucleophilic substitutions, this compound is the superior choice, often leading to higher yields and faster reaction times. However, 2-chlorocyclopentanone may be preferred in instances where a less reactive substrate is necessary to avoid side reactions or when cost and availability are primary considerations. The experimental protocols provided herein offer a solid foundation for the synthesis and application of these valuable synthetic intermediates.
Comparing yields of different 2-cyclopentenone synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The 2-cyclopentenone core is a pivotal structural motif in a multitude of natural products and pharmacologically active compounds. Its synthesis is a cornerstone of organic chemistry, with various methodologies developed to achieve this valuable scaffold. This guide provides an objective comparison of the most prominent synthesis routes to 2-cyclopentenone, offering experimental data, detailed protocols, and visual representations of the reaction pathways to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Comparative Overview of Yields
The yield of 2-cyclopentenone is highly dependent on the chosen synthetic route, the specific substrate, and the reaction conditions. The following table summarizes typical yields for the most common synthesis methods.
| Synthesis Route | Typical Reagents/Catalysts | Typical Yield (%) | Notes |
| Pauson-Khand Reaction | Co₂(CO)₈, [Rh(CO)₂Cl]₂ | 40 - 95% | Yields vary significantly with substrate and catalyst. Intramolecular versions are often more efficient.[1][2] |
| Nazarov Cyclization | Lewis acids (e.g., SnCl₄, Cu(II) complexes), I₂ | 75 - 95% | Modern catalytic and asymmetric variants have improved yields and stereoselectivity.[3][4][5] |
| Aldol Condensation | Base (e.g., NaOH), Hydrotalcites | 66 - 90% | A classical and cost-effective method, particularly for substituted cyclopentenones.[6][7][8] |
| Dehydration of Cyclopentanediols | Acid catalyst (e.g., p-toluenesulfonic acid) | 53 - 60% | A straightforward method for the synthesis of the parent 2-cyclopentenone.[9] |
| Ring-Closing Metathesis (RCM) | Grubbs catalysts (e.g., Grubbs I, Grubbs II) | ~67% | Particularly useful for the synthesis of highly substituted or functionalized cyclopentenones.[10] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
1. Pauson-Khand Reaction (Intramolecular)
This protocol describes a cobalt-mediated intramolecular Pauson-Khand reaction of a silyl (B83357) enol ether to yield an oxygenated cyclopentenone derivative.[2]
-
Step 1: Formation of the Dicobalthexacarbonyl Complex. The silyl enol ether-alkyne substrate is reacted with dicobalt octacarbonyl (Co₂(CO)₈) in a suitable solvent like dichloromethane (B109758) (DCM) to form the alkyne-cobalt complex.
-
Step 2: Pauson-Khand Cyclization. The dicobalthexacarbonyl complex is dissolved in 1,2-dichloroethane (B1671644) (DCE). A promoter, such as dodecyl methyl sulfide (B99878) (DodSMe), is added. The reaction mixture is heated to 70°C for approximately 2 hours.
-
Step 3: Workup and Purification. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic cyclopentenone.
2. Nazarov Cyclization
This protocol details the acid-catalyzed ring-closure of a divinyl ketone to a cyclopentenone using tin(IV) chloride.[3]
-
Step 1: Reaction Setup. A solution of the divinyl ketone (0.58 mmol) in dichloromethane (DCM, 19 mL) is prepared in a round-bottom flask and cooled in an ice bath.
-
Step 2: Addition of Lewis Acid. Tin(IV) chloride (SnCl₄, 1.0 M in DCM, 1.16 mmol) is added dropwise to the cooled solution.
-
Step 3: Reaction Progression. The solution is allowed to warm to room temperature and stirred for 30 minutes.
-
Step 4: Quenching and Workup. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The resulting mixture is stirred vigorously for 15 minutes. The layers are separated, and the aqueous layer is extracted with DCM.
-
Step 5: Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo. The residue is purified by column chromatography to yield the cyclopentenone.
3. Aldol Condensation
This procedure describes the synthesis of 2-cyclopentenone derivatives from a benzil (B1666583) and a ketone with an α-hydrogen in the presence of a base.[6]
-
Step 1: Preparation of the Reaction Mixture. A mixture of the benzil (1.5 mmol) and the ketone (10 mmol) is prepared in a suitable reaction vessel.
-
Step 2: Base Addition. A 10% solution of sodium hydroxide (B78521) (NaOH) in methanol (B129727) (30 ml) is added dropwise to the reaction mixture.
-
Step 3: Reaction. The reaction mixture is maintained at room temperature for the appropriate time, with the progress monitored by Thin Layer Chromatography (TLC).
-
Step 4: Isolation of the Product. After completion of the reaction, the mixture is diluted with water. The resulting solid product is collected by filtration.
4. Dehydration of Cyclopentanediols
This method outlines the synthesis of 2-cyclopentenone from a mixture of cyclopentenediols.[9]
-
Step 1: Apparatus Setup. A distillation apparatus is assembled with a receiving flask cooled in an ice bath. 100 g (1.0 mole) of a mixture of cyclopentenediols and a few boiling chips are placed in the distilling flask.
-
Step 2: Initiation of the Reaction. The mixture is heated to 50–55°C. The flask is momentarily opened, and 1–2 g of p-toluenesulfonic acid monohydrate is added.
-
Step 3: Distillation. The flask is immediately closed, and the pressure is reduced to 10–15 mm Hg. Careful heating is continued, and a mixture of 2-cyclopentenone and water begins to distill with the head temperature rising from 45° to 60°C. The distillation typically requires 30–60 minutes.
-
Step 4: Workup and Purification. The distillate is dissolved in 150 ml of methylene (B1212753) chloride and dried over anhydrous sodium sulfate. The solvent is carefully removed through a Vigreux column, and the residue is purified by distillation to yield pure 2-cyclopentenone.
5. Ring-Closing Metathesis (RCM)
This protocol provides a general workflow for the synthesis of a cyclopentenone derivative from a diene using a Grubbs catalyst.[10]
-
Step 1: Substrate Preparation. A suitable diene precursor is synthesized. The choice of starting materials will dictate the substitution pattern of the final cyclopentenone.
-
Step 2: Metathesis Reaction. The diene is dissolved in a degassed solvent such as dichloromethane or toluene (B28343) under an inert atmosphere. A Grubbs catalyst (e.g., Grubbs I or Grubbs II) is added, and the reaction is typically stirred at room temperature or with gentle heating.
-
Step 3: Monitoring and Workup. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, often by exposure to air, and the solvent is removed.
-
Step 4: Purification. The crude product is purified by flash column chromatography to remove the ruthenium byproducts and isolate the desired 2-cyclopentenone.
Visualizing the Synthesis Pathways
The following diagrams illustrate the core mechanisms of the discussed 2-cyclopentenone synthesis routes.
References
- 1. organicreactions.org [organicreactions.org]
- 2. benchchem.com [benchchem.com]
- 3. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple Synthesis of 2-Cyclopentenones - ChemistryViews [chemistryviews.org]
- 6. isca.me [isca.me]
- 7. d-nb.info [d-nb.info]
- 8. asianpubs.org [asianpubs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. thieme-connect.com [thieme-connect.com]
A Mechanistic Showdown: Comparative Guide to Cyclopentenone Synthesis
For researchers, chemists, and professionals in drug development, the cyclopentenone ring is a prized structural motif, central to a vast array of natural products and synthetic pharmaceuticals. The efficient and stereocontrolled construction of this five-membered ring is a pivotal challenge in organic synthesis. This guide provides an objective, data-driven comparison of four prominent methods for cyclopentenone synthesis: the Nazarov Cyclization, the Pauson-Khand Reaction, Aldol (B89426) Condensation, and the Ramberg-Bäcklund Reaction. We will delve into their core mechanisms, present quantitative performance data, and provide detailed experimental protocols to inform your synthetic strategy.
The Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed rearrangement of a divinyl ketone into a cyclopentenone.[1] The core of the mechanism involves a 4π-conrotatory electrocyclization of a pentadienyl cation, a process governed by Woodward-Hoffman rules.[1] This reaction is a powerful tool for constructing both simple and complex cyclopentenone systems.[1][2]
Mechanism
The classical reaction is initiated by a protic or Lewis acid, which coordinates to the carbonyl oxygen. This activation generates a pentadienyl cation intermediate. The key step is the thermally allowed 4π conrotatory electrocyclization of this cation to form an oxyallyl cation. A subsequent elimination of a β-proton, followed by tautomerization, yields the final cyclopentenone product.[1][2]
Caption: A simplified workflow of the acid-catalyzed Nazarov cyclization.
Performance Comparison
Modern variants of the Nazarov cyclization have been developed to address the limitations of the classical method, such as harsh conditions and poor stereocontrol.[3] Silicon-directed and catalytic asymmetric versions offer improved yields and stereoselectivity.[1][3]
| Method Variant | Catalyst/Promoter | Typical Conditions | Yield (%) | Stereoselectivity | Reference |
| Classical | Stoichiometric Lewis Acid (e.g., FeCl₃, BF₃·OEt₂) | CH₂Cl₂, rt to reflux | 40-70 | Often low | General Literature |
| Silicon-Directed | Lewis Acid (e.g., FeCl₃) | CH₂Cl₂, -78 °C to rt | 75-95 | High (controlled by Si group) | Denmark, S. E., Jones, T. K. (1982) |
| Copper-Catalyzed | Cu(SbF₆)₂ (10 mol%) / NaBAr₄f (90 mol%) | CH₂Cl₂, rt, 5 min | 90-92 | High (single diastereomer) | [4][5] |
| Iodine-Catalyzed | I₂ (catalytic) | Ethyl Acetate, 120 °C | Good to Excellent | N/A | [6] |
Experimental Protocol: Copper-Catalyzed Nazarov Cyclization
This protocol is adapted from a stereospecific copper(II)-mediated cyclization/rearrangement sequence.[4]
-
Preparation: To a solution of the divinyl ketone substrate (1.0 equiv) in dichloromethane (B109758) (0.03 M), add NaBAr₄f (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (0.9 equiv).
-
Reaction Initiation: Add a solution of (MeCN)₅Cu(SbF₆)₂ (0.1 equiv) in dichloromethane to the substrate mixture at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the functionalized cyclopentenone.
The Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to furnish an α,β-cyclopentenone.[7] This reaction is typically mediated by a metal carbonyl complex, most classically dicobalt octacarbonyl (Co₂(CO)₈).[7] It is particularly effective for intramolecular reactions, often proceeding with excellent regio- and stereoselectivity.[2][8]
Mechanism
The widely accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt alkyne complex. Loss of a CO ligand allows for coordination of the alkene. A subsequent series of migratory insertions of the alkene and then another carbon monoxide molecule leads to a metallacyclopentanone intermediate. The final step is a reductive elimination that releases the cyclopentenone product and regenerates a cobalt species.[2][7]
Caption: Key stages in the cobalt-mediated Pauson-Khand reaction.
Performance Comparison
The reaction's efficiency is influenced by the nature of the alkene and alkyne substrates. Strained cyclic alkenes and terminal alkynes generally give higher yields.[2] While the classic reaction often requires stoichiometric cobalt and high temperatures, modern catalytic variants have been developed.[7]
| Reaction Type | Catalyst/Promoter | Typical Conditions | Yield (%) | Selectivity | Reference |
| Intermolecular (Stoichiometric) | Co₂(CO)₈ (1.0-1.2 equiv) | Toluene or Mesitylene (B46885), 60-160 °C, CO atm. | 40-60 | Regioselectivity depends on sterics | [2] |
| Intermolecular (Catalytic) | Co₂(CO)₈ (cat.), N-oxide promoter (NMO) | CH₂Cl₂, rt | 75 | High regio- and stereoselectivity | [9] |
| Intramolecular | Co₂(CO)₈ (stoichiometric or catalytic) | Toluene, reflux | 50-95 | Excellent regio- and stereoselectivity | [8] |
Experimental Protocol: Stoichiometric Intermolecular Pauson-Khand Reaction
This protocol is a general procedure for a stoichiometric cobalt-mediated reaction.[2]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the alkyne (1.0 equiv) in a degassed solvent such as mesitylene (e.g., 0.05 M).
-
Complex Formation: Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) in a single portion. Stir the mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Alkene Addition: Add the alkene (1.5-3.0 equiv) to the reaction mixture.
-
Reaction: Degas the system with carbon monoxide (CO) and heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 160 °C) for 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Directly load the crude reaction mixture onto a silica gel column. Elute with hexanes to remove the high-boiling solvent, followed by an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the cyclopentenone product. A reported yield for a specific substrate under these conditions was 50%.[2]
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be ingeniously applied to the synthesis of cyclopentenones, typically through an intramolecular pathway. The reaction involves the base- or acid-catalyzed cyclization of a 1,4- or 1,5-dicarbonyl compound, followed by dehydration to yield the α,β-unsaturated cyclic ketone.[10]
Mechanism
In a typical base-catalyzed intramolecular aldol condensation, a base abstracts an acidic α-proton from one carbonyl group to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the second dicarbonyl group within the same molecule, forming a five-membered ring and a β-hydroxy ketone intermediate. Subsequent dehydration, often under the reaction conditions, eliminates a water molecule to afford the thermodynamically stable cyclopentenone.[10]
Caption: Base-catalyzed intramolecular aldol condensation pathway.
Performance Comparison
This method is highly effective for synthesizing substituted cyclopentenones from readily available dicarbonyl precursors. The choice of catalyst and conditions can be tailored to the substrate.
| Substrate Type | Catalyst/Base | Typical Conditions | Yield (%) | Selectivity (%) | Reference |
| Benzil (B1666583) + Acetone | 10% NaOH in Methanol (B129727) | Methanol, rt | 85 | N/A | [11] |
| 2,5-Hexanedione | γ-Al₂O₃/AlOOH nanocomposite | Solvent-free, 150 °C, 4h | 77.2 | 85.9 | [12] |
| 2,5-Hexanedione | Aqueous NaOH | Water, reflux | ~70-80 | High | General Literature |
Experimental Protocol: Synthesis via Intermolecular Aldol Condensation
This procedure describes the synthesis of a 2-cyclopentenone derivative from benzil and a ketone.[11]
-
Preparation: In a suitable flask, mix benzil (1.5 mmol) and a ketone containing an α-hydrogen (e.g., acetone, 10 mmol).
-
Reaction Initiation: To this mixture, add a solution of 10% sodium hydroxide (B78521) in methanol (30 mL) dropwise at room temperature while stirring.
-
Monitoring: Maintain the reaction at room temperature and monitor its progress by TLC.
-
Workup: After the reaction is complete, dilute the mixture with water.
-
Isolation: Collect the resulting solid product by filtration. If necessary, the product can be further purified by recrystallization. For the reaction between 4,4'-dibromobenzil (B1581801) and acetone, a yield of 85% was reported.[11]
The Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a classic method for forming alkenes from α-halo sulfones via treatment with a base.[13] While primarily an alkene synthesis, it can be cleverly adapted to construct the cyclopentenone ring system from cyclic α-halo sulfone precursors, which themselves can be synthesized from acyclic materials. The reaction proceeds through a transient three-membered episulfone intermediate, which extrudes sulfur dioxide to form the double bond.[13]
Mechanism
The reaction begins with the deprotonation of the α-halo sulfone at the carbon bearing the halogen, or the other α-carbon, by a strong base to form a carbanion. This carbanion then undergoes an intramolecular nucleophilic displacement of the halide to form a strained episulfone intermediate. This intermediate is unstable and readily decomposes, extruding sulfur dioxide (SO₂) in a cheletropic elimination to yield the final alkene product.[13]
Caption: The mechanistic pathway of the Ramberg-Bäcklund reaction.
Performance Comparison
This method's utility in cyclopentenone synthesis lies in the construction of a cyclopentene (B43876) ring, which can then be converted to the target enone. The yields are often moderate to good for the key ring-forming step.
| Precursor Type | Base | Typical Conditions | Yield (%) | Notes | Reference |
| Thiosugar-derived sulfone | t-BuOK / CCl₄ / t-BuOH | THF, 0 °C to rt | 69 | Yield for the cyclopentene precursor; subsequent hydrolysis gives the cyclopentenone. | [14] |
| α-Iodosulfone | NaH/KH | DMSO, 20-30 °C | Good | Forms a protected cyclopentenone. | General Literature |
Experimental Protocol: Ramberg-Bäcklund for a Cyclopentenone Precursor
This protocol is adapted from the synthesis of a polyoxygenated cyclopentene from a thiosugar-derived sulfone.[14]
-
Preparation: Dissolve the sulfone precursor (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and tert-butanol.
-
Halogenation/Reaction: Cool the solution to 0 °C and add carbon tetrachloride (CCl₄), followed by the portion-wise addition of potassium tert-butoxide (t-BuOK).
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to yield the cyclopentene product (reported as a mixture of separable isomers in 69% combined yield).
-
Hydrolysis: Treat the resulting enol ether with acid (e.g., HCl in an organic solvent) to hydrolyze it to the final cyclopentenone (reported yields of 85-91% for this step).[14]
Conclusion
The synthesis of cyclopentenones can be approached from multiple strategic angles, each with distinct advantages and limitations. The Nazarov Cyclization offers a direct route from divinyl ketones, with modern catalytic variants providing high efficiency and stereocontrol. The Pauson-Khand Reaction stands out for its convergent power, assembling the ring from three simple components with high stereoselectivity in intramolecular cases. Aldol Condensation provides a classic and reliable method using readily available dicarbonyl compounds, often under mild conditions. Finally, the Ramberg-Bäcklund Reaction offers a unique pathway through sulfone chemistry, enabling the construction of the cyclopentene core which is then converted to the target enone.
The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control. This guide provides the foundational mechanistic understanding and practical data to empower researchers to make the most informed decision for their synthetic campaigns.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. Nazarov Cyclization [organic-chemistry.org]
- 4. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Synthesis of 2-Cyclopentenones - ChemistryViews [chemistryviews.org]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. The Pauson–Khand reaction using alkynylboronic esters: solving a long-standing regioselectivity issue - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC04717C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. isca.me [isca.me]
- 12. researchgate.net [researchgate.net]
- 13. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic and Stoichiometric Methods for 2-Cyclopentenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-cyclopentenone framework is a cornerstone in organic synthesis, serving as a versatile building block for a myriad of natural products and pharmaceuticals. The synthetic approach to this valuable motif can be broadly categorized into catalytic and stoichiometric methods. This guide provides an objective comparison of these two strategies, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific synthetic needs.
At a Glance: Catalytic vs. Stoichiometric Approaches
| Feature | Catalytic Methods | Stoichiometric Methods |
| Reagent Loading | Substoichiometric quantities of a catalyst are used, which is regenerated in the reaction cycle. | At least one full equivalent of a reagent is consumed for the transformation. |
| Atom Economy | Generally higher, as the catalyst is not incorporated into the final product, leading to less waste. | Often lower, as the stoichiometric reagent contributes to the waste stream. |
| Cost-Effectiveness | Can be more cost-effective, especially for large-scale synthesis, due to lower consumption of often expensive catalysts. | Can be less cost-effective, particularly if the stoichiometric reagent is expensive. |
| Environmental Impact | Typically more environmentally friendly ("greener") due to reduced waste generation. | Can have a larger environmental footprint due to the generation of stoichiometric byproducts. |
| Reaction Conditions | Often milder reaction conditions can be employed. | May require harsher conditions and stoichiometric amounts of strong acids or bases. |
| Generality & Scope | The development of new catalysts is continually expanding the scope and applicability. | Well-established methods with a broad and predictable substrate scope. |
In-Depth Comparison: The Nazarov Cyclization and the Piancatelli Rearrangement
To illustrate the practical differences between catalytic and stoichiometric approaches, we will examine two widely used methods for 2-cyclopentenone synthesis: the Nazarov cyclization and the Piancatelli rearrangement.
The Nazarov Cyclization: From Stoichiometric Lewis Acids to Catalytic Systems
The Nazarov cyclization is a powerful method for the synthesis of 2-cyclopentenones from divinyl ketones. Classically, this reaction is promoted by stoichiometric amounts of strong Lewis or Brønsted acids. However, modern advancements have led to the development of catalytic variants.[1]
Comparative Data: Synthesis of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one (B8013841)
| Method | Reagent/Catalyst | Loading | Solvent | Temperature (°C) | Time (h) | Yield/Conversion | Reference |
| Catalytic | Triphenylmethylphosphonium bromide/Acetic acid (Deep Eutectic Solvent) | Catalyst/Solvent | - | 25 | - | >95% Conversion | [2][3] |
| Stoichiometric | Ferric Chloride (FeCl₃) | Stoichiometric | Dichloromethane (B109758) | Room Temp. | 0.5 - 1 | Good to Excellent | [4] |
Experimental Protocols
Catalytic Method: Nazarov Cyclization in a Deep Eutectic Solvent
This protocol describes the synthesis of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one using a deep eutectic solvent (DES) as both the catalyst and the reaction medium.[2]
Materials:
-
Triphenylmethylphosphonium bromide
-
Acetic acid
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitromethane (B149229) (internal standard for NMR)
Procedure:
-
Prepare the deep eutectic solvent by mixing triphenylmethylphosphonium bromide and acetic acid in the appropriate molar ratio.
-
Add 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (0.2 mmol) to the DES in an open screw-cap vial.
-
Stir the mixture at 25 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture.
-
Extract the product with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product is analyzed by ¹H NMR using nitromethane as an internal standard to determine the conversion. For the reaction conducted in the triphenylmethylphosphonium bromide/acetic acid DES, quantitative conversions were obtained with percentages of the Nazarov product above 95%.[2][3]
Stoichiometric Method: Piancatelli Rearrangement of a 2-Furylcarbinol
This protocol details the synthesis of a 4-hydroxycyclopentenone derivative from a 2-furylcarbinol using a stoichiometric amount of a weak Lewis acid, as described in the early work on the Piancatelli rearrangement.[5]
Materials:
-
2-Furylcarbinol (e.g., 1-(5-methylfuran-2-yl)ethanol)
-
Zinc chloride (ZnCl₂)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-furylcarbinol in a mixture of acetone and water.
-
Add an equimolar amount of zinc chloride to the solution.[5]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 4-hydroxycyclopentenone.
Visualizing the Workflows
To further clarify the distinction between these methodologies, the following diagrams illustrate the general workflows for catalytic and stoichiometric syntheses of 2-cyclopentenones.
Conclusion
The choice between a catalytic and a stoichiometric method for the synthesis of 2-cyclopentenones depends on several factors, including the specific target molecule, scale of the reaction, cost considerations, and environmental impact.
Catalytic methods are generally favored for their higher atom economy, reduced waste, and potential for milder reaction conditions, making them a cornerstone of green chemistry.[6] The ongoing development of novel catalysts continues to expand the scope and efficiency of these transformations.
Stoichiometric methods , while often less atom-economical, remain highly valuable for their reliability, broad substrate scope, and well-established procedures. For many complex syntheses, the predictability and effectiveness of a stoichiometric reagent can outweigh the benefits of a catalytic approach, particularly in the early stages of research and development.
Ultimately, a thorough understanding of both catalytic and stoichiometric strategies is essential for the modern synthetic chemist to devise the most efficient and effective route to valuable 2-cyclopentenone-containing molecules.
References
- 1. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Asymmetric Piancatelli Rearrangement: Brønsted Acid Catalyzed 4π Electrocyclization for the Synthesis of Multisubstituted Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Bromocyclopentanone: Theoretical vs. Experimental Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromocyclopentanone is a valuable building block in organic synthesis, notably as a precursor for 2-cyclopentenone, a motif present in various natural products and biologically active molecules.[1] This guide provides a comparative analysis of different synthetic routes to this compound, focusing on the practical experimental yields achieved versus the theoretical maximum.
Understanding Theoretical and Experimental Yield
The theoretical yield of a chemical reaction is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material. It is calculated based on the stoichiometry of the balanced chemical equation. In contrast, the experimental yield is the actual amount of product obtained after the reaction is completed and the product is isolated. The efficiency of a reaction is often expressed as the percent yield , which is the ratio of the experimental yield to the theoretical yield multiplied by 100.
Discrepancies between theoretical and experimental yields arise from several factors, including incomplete reactions, the formation of byproducts, and losses during product purification. A notable byproduct in the synthesis of this compound can be 2-cyclopentylidenecyclopentanone, a self-condensation product of cyclopentanone.[1]
Comparison of Synthetic Methodologies
The primary route for synthesizing this compound is the α-bromination of cyclopentanone.[2] Various methods have been developed to optimize this reaction, with significant differences in reported experimental yields. Below is a summary of different approaches and their outcomes.
| Brominating Agent | Solvent System | Key Conditions | Experimental Yield (%) | Reference |
| Bromine (Br₂) | Chloroform (B151607) | Not specified | 36% | Indian J. Heterocycl. Chem., 1991[3][4] |
| Bromine (Br₂) | 1-chlorobutane (B31608) (biphasic with water) | Dropwise addition of bromine at 1°C | 78.7% - 82.8% | EP1418166A1 |
| Bromine (Br₂) | Hexane (biphasic with water) | Reaction at 1°C | 56.2% | US6787673B2 |
| N-Bromosuccinimide (NBS) | Not specified | Not specified | Not specified in abstract | J. Amer. Chem. Soc., 1985[5] |
As the data indicates, the choice of solvent and reaction conditions significantly impacts the experimental yield. The use of a biphasic system with water and an organic solvent like 1-chlorobutane has been shown to produce significantly higher yields compared to a single-phase chloroform system.[3][5]
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: High-Yield Synthesis in a Biphasic System
This protocol is adapted from a patented procedure demonstrating high efficiency.[3]
Materials:
-
Cyclopentanone
-
Bromine
-
1-chlorobutane
-
Water
Procedure:
-
A mixture of cyclopentanone, water, and 1-chlorobutane is prepared in a reaction vessel and cooled to 1°C.
-
Bromine is added dropwise to the stirred mixture over a period of 2 hours, maintaining the temperature at 1°C.
-
The resulting mixture is agitated at the same temperature for an additional 10 to 24 hours.
-
After the reaction is complete, more water and 1-chlorobutane are added, and the mixture is stirred for 15 minutes.
-
The organic and aqueous phases are separated. The organic phase, containing the this compound product, is collected.
-
The product can be further purified by distillation.
Protocol 2: Synthesis using N-Bromosuccinimide (NBS)
While specific yield data from the initial search is limited for this method, NBS is a common and often milder alternative to using elemental bromine for α-bromination.
General Procedure:
-
Cyclopentanone is dissolved in a suitable solvent (e.g., carbon tetrachloride or acetic acid).
-
N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) or an acid catalyst are added to the solution.
-
The mixture is heated or irradiated with UV light to initiate the reaction.
-
The reaction is monitored for completion (e.g., by TLC or GC).
-
Upon completion, the succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by distillation or chromatography.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the high-yield synthesis of this compound using a biphasic system.
Caption: Workflow for the synthesis of this compound.
This guide highlights that while the theoretical yield for the synthesis of this compound is stoichiometrically fixed, the experimental yield is highly dependent on the chosen methodology. For researchers aiming for high efficiency, the biphasic bromination method appears to be a superior alternative to older methods using a single organic solvent. Careful selection of reagents and reaction conditions is crucial for maximizing product yield and minimizing byproduct formation.
References
- 1. This compound|CAS 21943-50-0|Supplier [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. EP1418166A1 - Process for producing this compound - Google Patents [patents.google.com]
- 4. US20040138505A1 - Process for producing this compound - Google Patents [patents.google.com]
- 5. US6787673B2 - Process for producing this compound - Google Patents [patents.google.com]
A Comparative Cost Analysis of Synthetic Routes to 2-Cyclopentenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-cyclopentenone, a key building block in the preparation of numerous natural products and pharmaceuticals, can be approached through a variety of synthetic routes. The selection of an optimal route often hinges on a careful consideration of factors such as precursor availability, reaction efficiency, and, critically, overall cost. This guide provides a comparative cost analysis of four prominent synthetic methodologies for 2-cyclopentenone: the Pauson-Khand reaction, the Nazarov cyclization, ring-closing metathesis, and the dealkoxycarbonylation of 2-oxocyclopentanecarboxylates.
At a Glance: Cost and Efficiency Comparison
The following table summarizes the estimated costs and typical yields for the synthesis of 2-cyclopentenone via the four selected routes. The cost analysis is based on a laboratory scale synthesis and considers the pricing of starting materials, key reagents, and solvents.
| Synthetic Route | Key Starting Materials & Reagents | Typical Yield (%) | Estimated Cost per Mole of 2-Cyclopentenone (USD) |
| Pauson-Khand Reaction | 1-Heptyne (B1330384), Ethylene (B1197577), Dicobalt octacarbonyl, Toluene (B28343) | 40-60%[1] | $1,500 - $2,500 |
| Nazarov Cyclization | Divinyl ketone, Tin(IV) chloride, Dichloromethane (B109758) | 75%[2] | $800 - $1,200 |
| Ring-Closing Metathesis | Diethyl diallylmalonate, Grubbs I Catalyst, Dichloromethane | High | $2,000 - $3,500+ |
| Dealkoxycarbonylation | Ethyl 2-oxocyclopentanecarboxylate, Sodium chloride, Water, DMSO | High | $300 - $500 |
Disclaimer: The estimated costs are based on currently available pricing from various chemical suppliers and are subject to change. Bulk purchasing and process optimization can significantly alter these costs. This analysis is intended for comparative purposes at a laboratory scale.
In-Depth Analysis of Synthetic Routes
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that constructs the cyclopentenone ring from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[3][4] While versatile for creating complex cyclopentenones, the stoichiometric use of the cobalt reagent and the handling of gaseous reactants can contribute to its higher cost and complexity.
Conceptual Workflow:
Figure 1: Conceptual workflow of the Pauson-Khand Reaction.
Experimental Protocol:
A solution of 1-heptyne (1.0 eq) in toluene is treated with dicobalt octacarbonyl (1.1 eq).[5] The mixture is stirred at room temperature to form the cobalt-alkyne complex. The reaction vessel is then charged with ethylene gas, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the 2-cyclopentenone product.
Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed electrocyclic ring-closure of a divinyl ketone to form a cyclopentenone.[2][6] This method is often efficient and can provide good yields, making it a more cost-effective option compared to transition-metal-catalyzed routes for certain substrates.
Conceptual Workflow:
Figure 2: Conceptual workflow of the Nazarov Cyclization.
Experimental Protocol:
To a solution of the divinyl ketone (1.0 eq) in dichloromethane at 0 °C is added a solution of tin(IV) chloride (1.1 eq) in dichloromethane.[2] The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the 2-cyclopentenone.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic olefins, including 2-cyclopentenone precursors.[7] This method often employs ruthenium-based catalysts, such as Grubbs catalysts, which are known for their high functional group tolerance. However, the cost of these catalysts can be a significant factor in the overall expense of the synthesis.
Conceptual Workflow:
References
- 1. organicreactions.org [organicreactions.org]
- 2. Ethyl 2-oxocyclopentanecarboxylate, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. businessanalytiq.com [businessanalytiq.com]
- 4. Ethyl Acetate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 5. Ethyl acetate price,buy Ethyl acetate - chemicalbook [m.chemicalbook.com]
- 6. labware-shop.com [labware-shop.com]
- 7. rpicorp.com [rpicorp.com]
Comparative Analysis of 2-Cyclopentenone Synthesis Methodologies
A Comprehensive Guide to the Synthesis of 2-Cyclopentenones for Researchers and Drug Development Professionals
The 2-cyclopentenone structural motif is a cornerstone in organic synthesis, appearing in a vast array of natural products and pharmacologically active compounds. Its prevalence has driven the development of numerous synthetic methodologies, each with distinct advantages and limitations. This guide provides an objective comparison of key strategies for the synthesis of 2-cyclopentenones, supported by experimental data, detailed protocols, and visual representations to aid researchers in selecting the optimal method for their specific synthetic challenges.
The following table summarizes quantitative data for the principal methods of 2-cyclopentenone synthesis, offering a clear comparison of their efficiency and stereoselectivity.
| Methodology | Key Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (d.r.) |
| Nazarov Cyclization | Electrocyclization | SnCl₄ (2.0 equiv) | DCM | 0 to RT | 30 min | 75 | N/A | N/A |
| Cu(OTf)₂ (1.0 equiv) | CH₂Cl₂ | 45 | 0.5 - 3 h | up to 90 | N/A | N/A | ||
| Chiral BOX/Cu(II) complex | Varies | Varies | Varies | 78-95 | 78-90 | N/A | ||
| Piancatelli Rearrangement | Pericyclic | Dy(OTf)₃ (10 mol%), TFA (5 mol%) | t-BuOH/H₂O | 80 | Varies | 40-72 | N/A | trans-only |
| (Aza-Piancatelli) | Chiral Phosphoric Acid | Varies | Varies | Varies | up to 93 | up to 99 | >20:1 | |
| (Aza-Piancatelli) | PCCP Brønsted Acid (5 mol%) | DCM | 23 | 5 days | up to 91 | up to 96 | N/A | |
| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Co₂(CO)₈ (stoichiometric) | Mesitylene | 160 | 24 h | 50 | N/A | N/A |
| Rhodium catalysts | Varies | 80-120 | Varies | Varies | Chiral ligands can be used | High syn-selectivity | ||
| Ring-Closing Metathesis | Olefin Metathesis | Grubbs II Catalyst | Varies | Varies | Varies | up to 87 | N/A | E/Z mixture |
| Saegusa-Ito Oxidation | Oxidation | Pd(OAc)₂ (stoichiometric) | Varies | Varies | Varies | Varies | N/A | N/A |
| Tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.2 equiv), Allyl methyl carbonate (2.0 equiv) | MeCN | 40 | 3 h | 96 | N/A | N/A | ||
| Intramolecular Aldol (B89426) Condensation | Condensation | NaOH | Methanol | RT | Varies | up to 98 | N/A | N/A |
| γ-Al₂O₃/AlOOH | Vapor Phase | 250 | Varies | 77.2 (99% conversion) | N/A | N/A |
Experimental Protocols
Detailed methodologies for key examples of each synthesis are provided below.
Nazarov Cyclization
Synthesis of a Cyclopentenone via SnCl₄-Mediated Cyclization [1]
-
Materials: Divinyl ketone (0.58 mmol), Dichloromethane (DCM, 19 mL), Tin(IV) chloride (SnCl₄, 1.0 M in DCM, 1.16 mmol), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Anhydrous sodium sulfate (B86663) (Na₂SO₄), Brine.
-
Procedure:
-
Dissolve the divinyl ketone in DCM (19 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the SnCl₄ solution dropwise to the cooled, stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Stir the mixture vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution in vacuo.
-
Purify the residue by column chromatography to yield the cyclopentenone (75% yield).
-
Piancatelli Rearrangement (Aza-Piancatelli Variation)
Synthesis of 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one [2]
-
Materials: Furan-2-yl(phenyl)methanol (3.95 g, 22.7 mmol, 1.1 equiv), Acetonitrile (200 mL), 2,4,6-Trimethylaniline (B148799) (2.78 g, 20.5 mmol, 1.0 equiv), Dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)₃, 0.628 g, 1.03 mmol, 0.05 equiv), Magnesium sulfate (MgSO₄).
-
Procedure:
-
In an oven-dried 500 mL single-necked, round-bottomed flask equipped with a magnetic stir bar, add furan-2-yl(phenyl)methanol and acetonitrile.
-
Add 2,4,6-trimethylaniline to the stirring solution.
-
Add Dy(OTf)₃ to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to afford the cyclopentenone as a brown oil (83% yield).
-
Pauson-Khand Reaction
Cobalt-Mediated [2+2+1] Cycloaddition [3]
-
Materials: Alkyne (0.94 mmol, 1.0 equiv), Mesitylene (20 mL, degassed), Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv), Carbon monoxide (CO).
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the alkyne and degassed mesitylene.
-
Add Co₂(CO)₈ in a single portion.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Degas the system with CO and then heat to 160 °C in a pre-heated oil bath.
-
Stir the solution at this temperature for 24 hours.
-
Upon completion, directly load the reaction mixture onto a silica (B1680970) gel column and elute with hexanes to remove mesitylene.
-
Further purification by flash column chromatography yields the cyclic enone (50% yield).
-
Ring-Closing Metathesis
Synthesis of a Cyclic Peptide via RCM [4]
-
Materials: Resin-bound diene peptide, Second-generation Grubbs' or Hoveyda-Grubbs' catalyst, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Grubbs' or Hoveyda-Grubbs' catalyst in DCM.
-
Add the catalyst solution to the resin-bound peptide.
-
Heat the reaction mixture under a nitrogen atmosphere with gentle stirring for 2 days.
-
Monitor the reaction progress.
-
Upon completion, filter and wash the resin to isolate the cyclized peptide.
-
Saegusa-Ito Oxidation
Synthesis of an Enone from a Silyl Enol Ether [5]
-
Materials: Diketone (1.98 mmol, 1.0 equiv), 2,2,6,6-Tetramethylpiperidine (B32323) (5.2 equiv), n-Butyllithium (n-BuLi, 2.5 M in hexane, 5.0 equiv), Trimethylsilyl chloride (TMSCl, 4.0 equiv), Tetrahydrofuran (THF, dry), Pentane (B18724), Saturated aqueous sodium bicarbonate (NaHCO₃), Acetonitrile (MeCN, dry), Tris(dibenzylideneacetone)dipalladium(0) (0.20 equiv), Allyl methyl carbonate (2.0 equiv).
-
Procedure:
-
Prepare lithium tetramethylpiperidide (LTMP) by dissolving 2,2,6,6-tetramethylpiperidine in dry THF, cooling to -78 °C, and adding n-BuLi.
-
In a separate flask, dissolve the diketone and TMSCl in THF at -78 °C.
-
Slowly transfer the freshly prepared LTMP solution to the diketone solution via cannula.
-
After 30 minutes, warm the reaction to 0 °C and stir for 10 minutes.
-
Dilute with pentane and quench with saturated aqueous NaHCO₃.
-
Extract with pentane, dry the combined organic layers, and evaporate the solvent.
-
Re-dissolve the crude TMS-enol ether in dry MeCN.
-
Add tris(dibenzylideneacetone)dipalladium(0) and then allyl methyl carbonate dropwise.
-
Warm the reaction to 40 °C and stir for 3 hours.
-
Filter through Celite® and concentrate the filtrate.
-
Purify the residue by column chromatography to give the enone (96% yield).
-
Intramolecular Aldol Condensation
Synthesis of 3-Methyl-2-cyclopenten-1-one [6]
-
Materials: 2,5-Hexanedione (B30556), Sodium hydroxide (B78521) (NaOH) solution.
-
Procedure:
-
The intramolecular aldol condensation of 2,5-hexanedione is typically catalyzed by a base.
-
The base abstracts an acidic α-hydrogen to form a nucleophilic enolate.
-
The enolate attacks the other carbonyl group within the same molecule, leading to a five-membered ring intermediate.
-
Subsequent dehydration yields 3-methyl-2-cyclopenten-1-one.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical relationships between the different synthetic strategies for 2-cyclopentenone synthesis.
Caption: Major synthetic routes to 2-cyclopentenones.
Caption: Mechanism of the Nazarov Cyclization.
This guide provides a foundational understanding of the primary methodologies for synthesizing 2-cyclopentenones. The choice of a specific route will ultimately depend on the desired substitution pattern, required stereochemistry, and the availability of starting materials. For complex targets, a combination of these methods or the development of novel strategies may be necessary.
References
- 1. Enantioselective PCCP Brønsted acid-catalyzed aza-Piancatelli rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 2-Bromocyclopentanone
This document provides essential safety and logistical information for the proper disposal of 2-Bromocyclopentanone, a halogenated ketone. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This substance is classified as harmful if swallowed and causes severe skin burns and eye damage, necessitating careful handling at all stages of use and disposal.[1][2]
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene).[1]
-
Eye/Face Protection: Use chemical splash goggles and a face shield.[3]
-
Skin and Body Protection: Wear a lab coat, apron, or other protective clothing to prevent skin contact.[1][3]
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood.[1]
Step-by-Step Disposal Procedure
Disposal of this compound must be managed through your institution's hazardous waste program. Direct disposal into sanitary sewers or regular trash is strictly prohibited.[4]
Step 1: Waste Classification
-
Classify this compound waste as Hazardous Halogenated Organic Waste .[5] This classification is crucial for proper segregation and disposal routing.
Step 2: Waste Segregation and Collection
-
Segregate: Keep halogenated waste, like this compound, separate from non-halogenated chemical waste to comply with disposal regulations and prevent incompatible chemical reactions.[5]
-
Container: Collect the waste in a designated, leak-proof container that is chemically compatible with the material. The container must be in good condition, free of cracks or rust, and have a secure, tight-fitting lid.[1][6]
-
Labeling: As soon as the first drop of waste is added, label the container clearly with a "Hazardous Waste" label.[6] The label must include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Corrosive," "Toxic").
Step 3: Temporary Storage
-
Location: Store the sealed waste container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.
-
Conditions: The container must remain closed except when adding waste.[6] Store it away from incompatible materials and sources of ignition.[1]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Once the container is nearly full (do not exceed 75% capacity) or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[5][7]
-
Documentation: Follow all institutional procedures for waste handover, which may include completing a waste manifest or online pickup request.
-
Final Disposal Method: The EHS-approved vendor will typically use controlled incineration with flue gas scrubbing or another licensed chemical destruction method.[1]
Data Presentation: Hazard and Disposal Summary
The following table summarizes key data for this compound. Specific quantitative limits for disposal are determined by federal, state, and local regulations and are not universally defined.
| Parameter | Value / Guideline | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 21943-50-0 | [2] |
| GHS Hazard Class | Acute Toxicity 4 (Oral), Skin Corrosion 1B | [1][2] |
| Hazard Statements | H302: Harmful if swallowed, H314: Causes severe skin burns and eye damage | [1][2] |
| Waste Classification | Hazardous Halogenated Organic Waste | [5] |
| Recommended Disposal | Controlled Incineration / Licensed Chemical Destruction | [1] |
| Drain Disposal | Prohibited | [4] |
| Container Filling Limit | Do not fill above 3/4 (75%) of volume | [5] |
Experimental Protocol: Small Spill Decontamination
This protocol details the immediate response and cleanup procedure for a small spill (<100 mL) of this compound contained within a chemical fume hood. For larger spills, evacuate the area and contact emergency personnel and EHS immediately.[7][8]
Materials:
-
Full set of appropriate PPE (as listed in Section 1)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)
-
Two plastic bags for hazardous waste disposal[8]
-
Scoop and brush (spark-proof)[1]
-
Decontamination solution (mild detergent and water)
-
Paper towels
-
Hazardous waste labels
Methodology:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Ensure Safety: Ensure ventilation is active. Control all sources of ignition.[1]
-
Containment: If safe to do so, prevent the spill from spreading by creating a barrier with absorbent material around the spill's perimeter.[7]
-
Absorption: Cover the spill with absorbent material, working from the outside in.[8] Allow the material to be fully absorbed.
-
Collection: Using a spark-proof scoop and brush, carefully collect the absorbed material. Place it into a designated hazardous waste bag.[1][8]
-
Initial Decontamination: Wipe the spill area with paper towels to remove any remaining residue. Place these towels into the same waste bag.
-
Final Decontamination: Clean the affected surface with a mild detergent and water solution.[7] Wipe dry with clean paper towels. Place these towels into a second, separate hazardous waste bag.
-
Waste Disposal: Seal both bags, affix a completed hazardous waste label identifying the contents as "Spill Debris containing this compound," and manage as hazardous waste according to the procedures in Section 2.[7]
-
Report: Report the spill to your laboratory supervisor or Principal Investigator.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H7BrO | CID 9855563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
